1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.ClH/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11;/h11-12H,2-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHUOPCJAWPKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-79-3 | |
| Record name | Piperazine, 1-ethyl-4-(4-piperidinyl)-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride: A Core Scaffold for CNS Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperazine and piperidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, a heterocyclic compound with significant potential as a building block or lead candidate in drug discovery programs. We will dissect its molecular structure, outline its key physicochemical properties, present a robust synthetic pathway, and detail validated analytical methodologies for its characterization. This document is intended for researchers, chemists, and pharmacologists engaged in the development of novel therapeutics, offering both foundational data and field-proven insights to accelerate research and development efforts.
The Strategic Value of Piperazine and Piperidine Moieties in CNS Drug Design
The prevalence of piperazine and piperidine heterocycles in neuropharmacology is not coincidental. These six-membered rings offer a unique combination of properties that make them ideal for CNS-acting agents:
-
Favorable Physicochemical Profile: Their structure allows for a high degree of three-dimensional complexity while maintaining a low molecular weight, which is advantageous for oral bioavailability and blood-brain barrier penetration.
-
Tunable Basicity: The nitrogen atoms in these rings have pKa values that often result in significant ionization at physiological pH. This basicity is crucial for forming specific, high-affinity interactions with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs) and ion channels.
-
Synthetic Tractability: The nitrogens provide versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Substitutions at the N1 and N4 positions of piperazine, for instance, can profoundly modulate a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2]
Many successful drugs, including the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone, feature a piperazine core, underscoring its importance in modulating monoamine pathways.[2] The compound 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride combines both of these critical scaffolds, presenting a unique framework for developing novel therapeutics.
Molecular Profile of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride
Chemical Structure and Nomenclature
The molecule consists of a piperidine ring linked at its 4-position to the N1 nitrogen of a piperazine ring. The N4 nitrogen of the piperazine ring is substituted with an ethyl group. The hydrochloride salt form enhances stability and aqueous solubility.
-
IUPAC Name: 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride
-
Molecular Formula: C₁₁H₂₄ClN₃[4]
-
SMILES: CCN1CCN(C2CCNCC2)CC1.[H]Cl[4]
Physicochemical and Computational Properties
A summary of the key properties is presented below. Experimental data for properties such as melting point and solubility are not widely published; therefore, computational predictions are included to guide formulation and experimental design.
| Property | Value | Source |
| Molecular Weight | 233.78 g/mol | [4][5] |
| Physical Form | Solid | [6] |
| Purity | ≥97% (Commercially available) | [4][5] |
| Topological Polar Surface Area (TPSA) | 18.51 Ų | [4] |
| logP (Predicted) | 0.7977 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C, sealed in dry conditions. | [4][5][7] |
Synthesis and Purification: A Validated Approach
The synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is most efficiently achieved via reductive amination. This strategy is widely used in pharmaceutical chemistry for its reliability, high yields, and operational simplicity.
Retrosynthetic Analysis
The core C-N bond connecting the two heterocyclic rings can be traced back to a ketone and an amine, indicating a reductive amination pathway as the key synthetic step.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol
This two-step protocol is adapted from established methodologies for analogous structures and optimized for scalability and purity.[8]
Step 1: Reductive Amination to form N-Boc protected intermediate
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor, add N-Boc-4-piperidone (1.0 eq), 1-ethylpiperazine (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/g of piperidone).
-
Imine Formation: Stir the mixture at room temperature (20-25°C) for 1-2 hours. The formation of the intermediate iminium ion is the rate-limiting step. Expertise Note: The slight excess of the amine drives the equilibrium towards iminium formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C. Trustworthiness Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the starting ketone, minimizing side products.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acidification: While stirring, slowly add a saturated solution of hydrogen chloride (HCl) in methanol or a solution of HCl in diethyl ether (2.0 M) until the pH is ~1-2.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the final product, 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, in a vacuum oven at 40-50°C to a constant weight.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and piperazine rings, as well as the N-ethyl group. Protons on the piperazine ring typically appear as broad singlets or multiplets in the δ 2.5-3.8 ppm range.[9] The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon environment. The methylene carbons of the piperazine and piperidine rings typically resonate in the δ 45-60 ppm region.[1]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent molecular ion [M+H]⁺ corresponding to the free base (m/z ≈ 198.19). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. Due to the lack of a strong chromophore, UV detection at low wavelengths (~205 nm) or the use of a derivatizing agent is necessary.[10] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed. Gas Chromatography (GC-MS) is also a viable method for both qualitative and quantitative analysis of piperazine derivatives.[11][12]
Protocol: HPLC-UV Purity Analysis
This protocol provides a baseline for method development.
-
System: HPLC with UV Detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
Self-Validating System Note: The use of TFA as an ion-pairing agent ensures sharp peak shapes for basic amines. The gradient covers a wide polarity range to elute both the main compound and potential impurities.
Pharmacological Context and Future Directions
While specific pharmacological data for 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is not extensively published, its structural components suggest a high probability of activity at CNS targets.
Predicted Biological Targets
The arylpiperazine moiety is a classic pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors. While this compound is an alkylpiperazine, the core structure is frequently explored for activity at histamine H₃ and sigma (σ₁) receptors, which are implicated in pain, neurodegeneration, and psychiatric disorders.[13] The combined piperidine-piperazine scaffold is a promising starting point for antagonists of these receptors.
Proposed Research Workflow
To elucidate the therapeutic potential of this compound and its derivatives, a structured research workflow is recommended.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 435341-92-7|1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is a highly versatile, multi-nitrogen pharmacophore widely utilized in the development of G-protein-coupled receptor (GPCR) ligands and targeted inhibitors. This whitepaper provides an in-depth technical analysis of its molecular properties, synthetic handling, analytical validation, and biological applications, specifically tailored for drug development professionals.
Chemical Identity & Physicochemical Profiling
The compound features a 1,4-disubstituted piperazine ring linked to a piperidine ring. The presence of three distinct nitrogen atoms—two tertiary amines in the piperazine core and one secondary amine in the piperidine ring—gives the molecule a unique polybasic character.
To ensure long-term stability and handleability, the compound is most commonly isolated and utilized as a hydrochloride salt[1]. The quantitative physicochemical data is summarized below:
| Property | Value |
| Compound Name | 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride |
| CAS Number | 435341-92-7 |
| Molecular Formula (Mono-HCl) | C₁₁H₂₄ClN₃ |
| Molecular Weight (Mono-HCl) | 233.78 g/mol |
| Free Base Formula | C₁₁H₂₃N₃ |
| Free Base Molecular Weight | 197.32 g/mol |
| Topological Polar Surface Area (TPSA) | 18.51 Ų |
| Predicted LogP | 0.7977 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
Data sourced from authoritative chemical databases[1].
Pharmacophoric Significance in Drug Design
As a Senior Application Scientist, I frequently advocate for the piperazine-piperidine motif when designing ligands for deep, acidic GPCR binding pockets.
The Causality of Structural Design:
-
Orthogonal Reactivity: The secondary amine on the piperidine ring serves as a highly reactive, orthogonal handle. It can be readily functionalized via reductive amination, acylation, or SNAr reactions to build larger, complex drug molecules[2].
-
Solubilizing Basic Tail: The N-ethyl piperazine moiety acts as a basic tail. At physiological pH (7.4), these nitrogens are protonated, enhancing aqueous solubility and enabling critical electrostatic interactions (salt bridges) with aspartate or glutamate residues in target proteins.
-
Proven Efficacy: This exact scaffold has been successfully integrated into the synthesis of potent CGRP (Calcitonin Gene-Related Peptide) receptor antagonists for migraine therapy[3], as well as in derivatives targeting vasopressin-dependent diseases[2].
Experimental Protocol: Synthesis & Salt Formation
Working with polybasic free amines can be challenging; they are often viscous oils or hygroscopic solids prone to oxidation. Converting the Boc-protected precursor into the crystalline hydrochloride salt is a critical workflow[2].
Step-by-Step Methodology
-
Dissolution: Dissolve the precursor (tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate) in anhydrous dichloromethane (DCM).
-
Causality: DCM provides excellent solubility for the organic precursor while remaining entirely inert to the highly acidic deprotection conditions.
-
-
Acidic Cleavage: Add 4M HCl in dioxane dropwise while maintaining the reaction vessel at 0°C.
-
Causality: The low temperature controls the exothermic cleavage of the tert-butyl group, minimizing side reactions. Anhydrous HCl prevents the formation of hydrates, ensuring a crisp crystal lattice.
-
-
Maturation: Remove the ice bath, warm to room temperature, and stir for 2 hours to ensure complete deprotection.
-
Precipitation: Evaporate volatiles under reduced pressure, then triturate the resulting residue with cold diethyl ether.
-
Causality: The highly polar poly-HCl salt is completely insoluble in diethyl ether, forcing it to precipitate as a filterable solid, while non-polar byproducts (e.g., isobutylene oligomers) remain dissolved.
-
-
Self-Validation System: Filter the solid and test a 1 mg sample in 1 mL of deionized water. Immediate, clear dissolution confirms the successful formation of the salt. If the solution is cloudy, trace organic impurities remain, dictating a necessary recrystallization from hot ethanol.
Workflow for the synthesis and validation of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl.
Experimental Protocol: Analytical Validation via LC-MS
Validating the molecular weight (233.78 g/mol for the mono-HCl salt) requires precision. Mass spectrometry will detect the protonated free base
Step-by-Step Methodology
-
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade water.
-
Causality: Because the HCl salt is highly water-soluble, avoiding organic solvents in the stock prevents premature precipitation when injected into a highly aqueous mobile phase.
-
-
Column Selection: Use an end-capped C18 column (e.g., Waters XBridge).
-
Causality: Basic compounds with three nitrogen atoms interact strongly with residual silanols on standard silica, causing severe peak tailing. End-capping mitigates these secondary interactions.
-
-
Mobile Phase Configuration: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid lowers the pH, ensuring all three nitrogens are fully protonated. This creates a uniform charge state for sharp chromatographic resolution and maximizes ionization efficiency in the positive electrospray ionization (ESI+) source.
-
-
Self-Validation System: Analyze the Total Ion Chromatogram (TIC). A single, symmetrical peak must elute. The Extracted Ion Chromatogram (EIC) must show a dominant m/z of 198.2. The presence of a minor sodium adduct at m/z 220.2
serves as an internal secondary confirmation of the molecular identity.
Biological Application & Pathway Visualization
Once integrated into a larger pharmacophore, the 1-ethyl-4-(piperidin-4-yl)piperazine derivative frequently acts as an antagonist for GPCRs. A prime example is its utility in blocking the CGRP receptor[3], a validated mechanism for treating severe migraines. By binding competitively to the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) complex, the ligand halts the downstream Gs-protein signaling cascade, preventing the vasodilation that causes migraine pain.
Mechanism of CGRP receptor antagonism utilizing the piperazine-piperidine pharmacophore.
References
- Source: Google Patents (Boehringer Ingelheim International GmbH)
- Source: Google Patents (Abbott GmbH and Co KG)
Sources
The Therapeutic Potential of 1-Ethyl-4-(piperidin-4-yl)piperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Piperazine-Piperidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The piperazine and piperidine heterocycles are undoubtedly among these "privileged scaffolds"[1]. Their prevalence in a vast array of clinically used drugs is a testament to their favorable physicochemical properties, including their ability to modulate lipophilicity and aqueous solubility, and their capacity to serve as versatile platforms for structural modification. This technical guide delves into the therapeutic potential of a specific and promising hybrid scaffold: 1-Ethyl-4-(piperidin-4-yl)piperazine .
This unique arrangement, combining both a piperidine and a piperazine ring, offers a rich three-dimensional architecture for fine-tuning interactions with biological targets. The ethyl group on the piperazine nitrogen provides a key point for modulating steric and electronic properties, while the interconnected piperidine ring offers further opportunities for substitution to optimize potency, selectivity, and pharmacokinetic profiles.
This guide will explore the significant therapeutic promise of derivatives based on this core structure, with a particular focus on their potential applications as antipsychotic, antimicrobial, and anticancer agents. We will examine the underlying mechanisms of action, present representative biological data from structurally related compounds, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Antipsychotic Potential: Targeting the Dopaminergic and Serotonergic Systems
Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions affecting a significant portion of the global population[1]. The mainstay of treatment involves antipsychotic medications that primarily modulate dopamine and serotonin receptor signaling pathways in the brain[1]. The 1-Ethyl-4-(piperidin-4-yl)piperazine scaffold is an attractive starting point for the design of novel antipsychotics due to its structural resemblance to known dopaminergic and serotonergic ligands.
Mechanism of Action: A Dual-Pronged Approach
The therapeutic efficacy of many atypical antipsychotics stems from their ability to act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors[1][2]. It is hypothesized that derivatives of the 1-Ethyl-4-(piperidin-4-yl)piperazine core can be designed to exhibit a similar dual-receptor binding profile, potentially leading to an improved side-effect profile compared to older antipsychotics[3][4].
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is thought to contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects.
The following diagram illustrates the general signaling pathways of the Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: Signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.
Representative Biological Data
While specific data for 1-Ethyl-4-(piperidin-4-yl)piperazine derivatives is emerging, the following table presents receptor binding affinities for structurally related multi-target benzoxazole-piperidine/piperazine derivatives, illustrating the potential for this class of compounds to achieve high affinity for key antipsychotic targets[2].
| Compound ID | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Compound 29 | 1.2 | 2.5 | 0.8 |
| Risperidone | 3.2 | 120 | 0.2 |
| Aripiprazole | 0.5 | 4.2 | 3.5 |
| Data is for illustrative purposes and sourced from a study on benzoxazole-piperidine/piperazine derivatives[2]. |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol provides a generalized procedure for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a known concentration of a suitable radioligand (e.g., [³H]-Spiperone), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol), and the membrane preparation.
-
Competition Binding: Add assay buffer, the radioligand, serial dilutions of the test compound, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antimicrobial Activity: A New Frontier for Piperazine Derivatives
The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal agents. The piperazine scaffold has emerged as a promising framework for the design of new antimicrobial drugs[5][6]. Derivatives of 1-Ethyl-4-(piperidin-4-yl)piperazine can be envisioned to interact with key bacterial targets, offering a potential new class of therapeutics to combat infectious diseases.
Representative Biological Data
While specific MIC values for derivatives of the core topic are not yet widely published, the following table presents the minimum inhibitory concentration (MIC) values for a series of N-substituted piperazine flavonol derivatives against common bacterial strains, demonstrating the potential for potent antimicrobial activity within this class of compounds.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Flavonol | 100 | >100 |
| Compound 2f | 12.5 | 50 |
| Compound 2g | 6.25 | 25 |
| Levofloxacin | 0.195 | 0.195 |
| Data is for illustrative purposes and sourced from a study on N-substituted piperazine flavonol derivatives. |
Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing
This protocol outlines the standardized agar disc diffusion (Kirby-Bauer) method for assessing the antimicrobial activity of test compounds.
Workflow Diagram
Caption: Workflow for the agar disc diffusion method.
Step-by-Step Methodology
-
Preparation of Inoculum:
-
Select several well-isolated colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
-
-
Application of Discs:
-
Sterilize forceps (e.g., by dipping in alcohol and flaming).
-
Aseptically place paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Gently press the discs to ensure complete contact with the agar.
-
Include a positive control disc (a known antibiotic) and a negative control disc (impregnated with the solvent used to dissolve the test compound).
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no bacterial growth has occurred) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the test compound.
-
Anticancer Potential: A Scaffold for Cytotoxic Agents
The piperazine moiety is a recurring structural feature in a number of FDA-approved anticancer drugs, highlighting its importance in the development of new oncologic therapies[7]. The 1-Ethyl-4-(piperidin-4-yl)piperazine scaffold provides a versatile platform for the design of novel cytotoxic agents that can potentially target various hallmarks of cancer.
Representative Biological Data
The following table presents the in-vitro cytotoxicity (IC50 values) of novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives against several human cancer cell lines, demonstrating the potential for this class of compounds to exhibit potent anticancer activity[8].
| Compound ID | A-549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MIAPaCa-2 (Pancreatic) IC50 (µM) |
| C-4 | 33.20 | 11.33 | >100 |
| C-5 | 21.22 | 45.89 | >100 |
| C-14 | >100 | >100 | <1 |
| Gefitinib | 16.56 | 10.51 | >100 |
| Data is for illustrative purposes and sourced from a study on 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives[8]. |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.
Workflow Diagram
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed adherent cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plates with slow-running tap water to remove the TCA and air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates with 1% acetic acid to remove unbound dye.
-
-
Solubilization:
-
Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits cell growth by 50%) from the dose-response curve.
-
Conclusion and Future Directions
The 1-Ethyl-4-(piperidin-4-yl)piperazine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse pharmacological activities. While research on derivatives of this specific core is still in its early stages, the wealth of data on related piperazine and piperidine-containing compounds strongly suggests a high potential for success in the fields of antipsychotics, antimicrobials, and anticancer therapies.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 1-Ethyl-4-(piperidin-4-yl)piperazine derivatives. Systematic modification of the piperidine and piperazine rings will be crucial for elucidating detailed structure-activity relationships and for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
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Ummadi, R. R., Ratnakaram, V. N., Devineni, S. R., Subramanyam, C., & Singh, H. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers. [Link]
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Padmashali, B., Thriveni, K. S., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. [Link]
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Yarim, M., Sarac, S., Ertan, M., & Atalay, R. C. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8087. [Link]
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Abu Mohsen, U. (2019). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Marmara Pharmaceutical Journal, 23(1), 135-144. [Link]
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Issatayev, A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 835. [Link]
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Starościak, B., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry, 14(6), 1147-1161. [Link]
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Kumar, A., et al. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 19(6), 564-577. [Link]
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Huang, L., et al. (2015). Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link]
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Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]
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Balaji, R., et al. (2017). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 9(12), 53-58. [Link]
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Yibarek, A., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 1, 4-DISUBSTITUTED PIPERAZINE DERIVATIVES. Harranian University Journal of the Faculty of Medicine, 18(3), 321-331. [Link]
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Gellis, A., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 12(12), 949-959. [Link]
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Sharma, P., & Kumar, V. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Discovery Technologies, 17(4), 483-502. [Link]
-
Ayyad, R. R., et al. (2016). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[5][9]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 8(1), 329-340. [Link]
-
Abdel-Aziz, A. A. M., et al. (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-158. [Link]
-
Li, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International Journal of Oncology, 43(5), 1647-1654. [Link]
-
Dabrowska, J., et al. (1989). Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-l-piperidinylethyl)-phthalimides. Polish Journal of Pharmacology and Pharmacy, 41(4), 341-353. [Link]
-
Anusha, S., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5649-5654. [Link]
-
Al-Obaidi, A., et al. (2023). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules, 28(14), 5433. [Link]
-
Yarim, M., Sarac, S., Ertan, M., & Atalay, R. C. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International journal of molecular sciences, 13(7), 8071–8087. [Link]
-
Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry of Heterocyclic Compounds, 58(1), 29-43. [Link]
-
Kumar, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]
-
Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4930. [Link]
-
Du, X. L., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(01), e14-e21. [Link]
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The Privileged Architecture of Piperazine and Piperidine Scaffolds in Modern Medicinal Chemistry
As a Senior Application Scientist navigating the complexities of modern drug discovery, one of the most consistent structural motifs encountered in lead optimization is the six-membered nitrogenous heterocycle. Specifically, piperazine and piperidine scaffolds are the cornerstones of over 70 commercialized blockbuster drugs, dominating the landscape of FDA-approved pharmaceuticals [1].
This technical guide dissects the physicochemical causality, structural activity relationships (SAR), and synthetic methodologies that make these saturated rings indispensable in the medicinal chemist's toolkit.
Physicochemical Causality & Pharmacophore Design
The decision to deploy a piperidine versus a piperazine ring is rarely arbitrary; it is a calculated manipulation of a molecule's physicochemical properties. Both rings are
However, their electronic and steric profiles differ significantly:
-
Piperidine (One Nitrogen): Offers a single basic center with high lipophilicity. It is ideal for driving strong ionic interactions with target proteins (e.g., aspartate residues in GPCRs) while maintaining high membrane permeability [3].
-
Piperazine (Two Nitrogens): The introduction of the second nitrogen at the 4-position drastically increases the polar surface area (PSA) and lowers the partition coefficient (logP). This dual-nitrogen architecture not only improves aqueous solubility but provides a secondary synthetic handle for modular functionalization [2].
Caption: Logical flow of physicochemical property modulation via piperazine/piperidine scaffolds.
Structural Activity Relationship (SAR): The Bioisosteric Switch
The bioisosteric replacement of piperazine with piperidine (or vice versa) is a classic maneuver to rescue a failing lead compound. A profound example of this causality is observed in the development of dual Histamine H3 (H3R) and Sigma-1 (σ1R) receptor antagonists for antinociceptive therapies [4].
When researchers evaluated a series of ligands, they discovered that the central core dictated the protonation state at physiological pH, which in turn served as the critical structural element for dual H3/σ1 receptor activity. Replacing the piperazine ring with a piperidine ring resulted in a massive leap in σ1R affinity without sacrificing H3R potency [4].
Quantitative Data Summary: Impact of Core Scaffold on Target Affinity
| Compound ID | Central Core Scaffold | hH3R Affinity ( | σ1R Affinity ( | Selectivity Ratio (σ1R / hH3R) |
| Compound 4 | Piperazine | 3.17 | 1531.00 | ~ 483.0 |
| Compound 5 | Piperidine | 7.70 | 3.64 | ~ 0.47 |
Data synthesized from radioligand binding studies demonstrating the critical role of the piperidine moiety in achieving nanomolar affinity at sigma-1 receptors [4].
The Causality: The piperidine core in Compound 5 increases the overall lipophilicity and alters the basicity of the adjacent amine, allowing it to optimally occupy the hydrophobic binding pockets characteristic of the σ1R pharmacophore model [5].
Synthetic Workflows & Experimental Protocols
The intrinsic challenge in piperazine synthesis arises from the comparable nucleophilicity of its two nitrogen atoms, which frequently results in undesired bis-alkylation or bis-arylation [6]. To circumvent this, modern protocols rely heavily on mono-protected piperazines (e.g., N-Boc-piperazine) and advanced cross-coupling techniques like the Buchwald-Hartwig amination [7].
Caption: Generalized synthetic workflow for N-functionalization and de novo synthesis of piperazine/piperidine cores.
Protocol 1: Regioselective N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol ensures high-yield C-N bond formation while preventing bis-arylation, a standard utilized in the synthesis of complex FDA-approved drugs like Venetoclax [7].
-
Preparation: In an oven-dried Schlenk tube backfilled with argon, combine the aryl halide (1.0 equiv) and N-Boc-piperazine (1.2 equiv). Causality: The Boc group sterically and electronically deactivates the second nitrogen, ensuring strict mono-arylation.
-
Catalyst Loading: Add
(0.02 equiv) and XPhos ligand (0.04 equiv). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination, preventing competitive side reactions. -
Base Addition: Introduce sodium tert-butoxide (
, 1.5 equiv) and suspend the mixture in anhydrous toluene (0.2 M). -
Reaction: Seal the tube and heat to 100°C for 12 hours under vigorous stirring.
-
Workup & Deprotection: Cool to room temperature, filter through a Celite pad, and concentrate. Treat the crude intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group, yielding the pure N-arylpiperazine hydrochloride salt.
Experimental Validation: Target Engagement Assays
Synthesizing a structurally sound piperidine/piperazine derivative is only half the battle; validating its target engagement with high fidelity is paramount. For CNS-active compounds targeting the Sigma-1 receptor, a specialized radioligand binding assay is required to differentiate agonist versus antagonist functional profiles [5].
Protocol 2: S1R Radioligand Binding & Functional Assay (Phenytoin Method)
This assay utilizes
-
Membrane Preparation: Isolate crude synaptosomal membranes from target tissue (e.g., rat brain or transfected HEK293T cells) and resuspend in 50 mM Tris buffer (pH 8.0).
-
Incubation Setup: In a final volume of 0.5 mL, combine:
-
200 μL of membrane preparation.
-
50 μL of 20 nM
-pentazocine (specific activity ~28.4 Ci/mmol). -
50 μL of the synthesized piperidine/piperazine ligand (varying concentrations for
determination). -
180 μL of Tris buffer.
-
20 μL of 25 mM phenytoin (or vehicle solvent).
-
-
Phenytoin Causality: Phenytoin acts as a positive allosteric modulator for S1R agonists. If the test compound is an agonist, the presence of phenytoin will shift its binding affinity curve to the left (lower
). If it is an antagonist, the curve remains unchanged [5]. -
Equilibration & Filtration: Incubate the mixture at 37°C for 120 minutes. Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using a liquid scintillation counter.
Conclusion
The piperazine and piperidine scaffolds are far more than inert structural linkers; they are active modulators of a drug's pharmacokinetic and pharmacodynamic destiny. By understanding the causality behind their physicochemical properties—such as how a single nitrogen-to-carbon substitution can swing receptor selectivity from H3R to σ1R—medicinal chemists can rationally design highly potent, selective, and bioavailable therapeutics. As synthetic methodologies like radical-mediated cyclization [8] and late-stage C-H functionalization continue to evolve, the therapeutic ceiling for these privileged scaffolds remains boundless.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: NIH / PMC URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / PMC URL:[Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: NIH / PMC URL:[Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: ResearchGate URL:[Link]
-
Piperidine-based drug discovery Source: University of Arizona / Elsevier URL:[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL:[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]
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Strategic Implementation of 1-Ethyl-4-(piperidin-4-yl)piperazine in Modern Medicinal Chemistry: A Technical Whitepaper
Introduction: The Strategic Role of Diamine Scaffolds
In the landscape of modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic incorporation of specialized building blocks. 1-Ethyl-4-(piperidin-4-yl)piperazine (CAS: 202991-77-3 for free base; 435341-92-7 for hydrochloride) has emerged as a highly versatile diamine pharmacophore[1][2]. Comprising an N-ethylated piperazine ring linked to the 4-position of a piperidine ring, this moiety acts as a highly basic, hydrophilic appendage. It is frequently utilized to rescue the aqueous solubility of highly lipophilic drug cores while providing critical electrostatic interactions within target protein binding pockets[3].
Physicochemical Profiling & Pharmacokinetic Rationale
The utility of 1-Ethyl-4-(piperidin-4-yl)piperazine lies in its specific physicochemical signature. The dual basic nitrogen centers ensure that the molecule is predominantly protonated at physiological pH (7.4), which drastically enhances the aqueous solubility of conjugated New Chemical Entities (NCEs).
Quantitative Physicochemical Data
Table 1: Key physicochemical properties of 1-Ethyl-4-(piperidin-4-yl)piperazine[1][2][3].
| Property | Value | Clinical / Synthetic Significance |
| Molecular Weight | 197.32 g/mol | Low molecular weight allows for conjugation without violating Lipinski's Rule of 5. |
| Formula | C₁₁H₂₃N₃ | Aliphatic nature ensures high sp³ character, improving clinical success rates. |
| Topological Polar Surface Area (TPSA) | 18.51 Ų | Low TPSA facilitates membrane permeability despite basicity. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
| H-Bond Donors / Acceptors | 1 / 3 | Provides critical interaction points for solvent and target residues. |
| LogP (Computed) | ~0.79 | Balanced lipophilicity; the ethyl group prevents rapid N-demethylation by CYP450. |
Causality in Design: The choice of an N-ethyl group over an N-methyl group is a deliberate metabolic strategy. N-methyl piperazines are notorious for undergoing rapid oxidative N-demethylation via hepatic CYP450 enzymes, leading to active or reactive secondary amine metabolites. The N-ethyl substitution introduces steric bulk and alters the oxidation potential, thereby extending the biological half-life of the parent drug while maintaining necessary lipophilicity for cell permeability.
Fig 1: Logical relationship between structural conjugation and PK/PD optimization.
Mechanistic Case Studies in Drug Development
CGRP Receptor Antagonists (Migraine Therapeutics)
Calcitonin Gene-Related Peptide (CGRP) antagonists are a validated class of therapeutics for migraine management. 1-Ethyl-4-(piperidin-4-yl)piperazine is a critical substituent in several patented CGRP antagonists developed by Boehringer Ingelheim[4]. In these complex architectures, the piperazine-piperidine moiety projects into the solvent-exposed region of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) complex. The protonated amines form critical salt bridges with acidic residues (e.g., Asp/Glu) in the receptor's extracellular loops, anchoring the antagonist and preventing endogenous CGRP binding[4].
Fig 2: Mechanism of CGRP receptor antagonism utilizing piperazine-piperidine derivatives.
Non-Covalent AChE1 Inhibitors (Mosquitocides)
Beyond human therapeutics, this building block is utilized in the development of novel mosquitocides targeting vector-borne diseases (e.g., Malaria, Zika). Traditional insecticides covalently modify Acetylcholinesterase 1 (AChE1), leading to widespread resistance. Recent research utilizes 1-Ethyl-4-(piperidin-4-yl)piperazine derivatives as non-covalent inhibitors of mosquito AChE1[5]. The basic piperidine nitrogen mimics the quaternary ammonium of acetylcholine, fitting perfectly into the catalytic anionic site (CAS) of the AChE1 gorge, while the ethylpiperazine tail extends towards the peripheral anionic site (PAS), establishing a highly selective, resistance-breaking binding mode[5].
Validated Synthetic Workflows & Protocols
To utilize 1-Ethyl-4-(piperidin-4-yl)piperazine as a building block, it is typically synthesized via the reductive amination of 1-Boc-4-piperidone with 1-ethylpiperazine, followed by deprotection.
Protocol 1: Reductive Amination (Self-Validating System)
Objective: Synthesize tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion intermediate without prematurely reducing the starting ketone to an alcohol, ensuring high yields.
Step-by-Step Methodology:
-
Initiation: Dissolve 1-Boc-4-piperidone (1.0 eq) and 1-ethylpiperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Catalysis: Add glacial acetic acid (1.2 eq) to lower the pH to ~4.5, facilitating the rapid formation of the iminium ion. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
-
Validation Check: After 12 hours, sample the reaction. Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. Self-Validation: The reaction is complete when the ketone mass (m/z 200.1 [M+H]⁺) disappears, and the product mass (m/z 298.2 [M+H]⁺) dominates.
-
Workup: Quench the bulk reaction with 1N NaOH to pH 10 (to free-base the amines). Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Boc-Deprotection & Salt Formation
Objective: Yield 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. Causality: The free base of this diamine is an oily, highly hygroscopic liquid that is difficult to store and weigh[2]. Deprotecting with anhydrous HCl in dioxane directly precipitates the product as a highly crystalline, stable hydrochloride salt, eliminating the need for column chromatography[1].
Step-by-Step Methodology:
-
Solvation: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous diethyl ether.
-
Deprotection: Slowly add a solution of 4N HCl in dioxane (5.0 eq) at 0 °C under inert atmosphere (N₂).
-
Precipitation: Stir for 2 hours while warming to room temperature. A dense white precipitate will form as the Boc group is cleaved (releasing isobutylene gas and CO₂).
-
Isolation: Filter the solid under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold diethyl ether (2x) to remove organic impurities.
-
Validation Check: Dry the solid in a vacuum oven at 40 °C for 12 hours. Self-Validation: ¹H-NMR (D₂O) should show the complete absence of the strong singlet at ~1.45 ppm (Boc group) and the presence of the ethyl triplet at ~1.30 ppm.
Fig 3: Step-by-step synthetic workflow for 1-Ethyl-4-(piperidin-4-yl)piperazine.
Conclusion
1-Ethyl-4-(piperidin-4-yl)piperazine is far more than a simple structural linker; it is a precision tool for medicinal chemists. By strategically leveraging its dual basicity, low topological polar surface area, and specific steric profile, researchers can overcome severe pharmacokinetic bottlenecks (like poor aqueous solubility) while simultaneously driving highly specific, non-covalent target engagement in both human therapeutics and agrochemicals.
References
- US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions.
-
Towards Mosquitocides for Prevention of Vector-Borne Infectious Diseases. DiVA Portal (2016).[Link]
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Foreword: The Critical Role of Salt Form Characterization in Drug Development
An In-Depth Technical Guide to the Physicochemical Characterization of N-Ethylpiperazine Hydrochloride Salts
In modern pharmaceutical development, the selection and characterization of a salt form for an active pharmaceutical ingredient (API) is a foundational pillar of success. While the freebase form of a molecule, such as N-ethylpiperazine, may possess the desired pharmacological activity, its inherent physicochemical properties—often low aqueous solubility and poor solid-state characteristics—can render it unsuitable for formulation into a viable drug product. The formation of a hydrochloride salt is a time-honored strategy to overcome these limitations. However, the simple act of creating a salt introduces a new molecular entity with a unique and complex set of properties that must be rigorously understood.
This guide provides a comprehensive framework for the detailed physicochemical characterization of N-ethylpiperazine hydrochloride salts. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of properties to explain the causality behind experimental choices. We will explore the critical attributes of acidity (pKa), solubility, solid-state properties (polymorphism and thermal behavior), and hygroscopicity. Each section presents not only the significance of the parameter but also a detailed, self-validating protocol for its determination, grounded in authoritative standards and field-proven insights. Our objective is to equip you with the knowledge to build a robust data package that ensures quality, consistency, and performance from the laboratory to the clinic.
Molecular Structure and Ionization State
N-ethylpiperazine is a diamine, featuring two nitrogen atoms within its heterocyclic ring. The nitrogen at position 1 is a tertiary amine, substituted with an ethyl group, while the nitrogen at position 4 is a secondary amine.[1] This dual basicity is the cornerstone of its ability to form hydrochloride salts. Depending on the stoichiometric addition of hydrochloric acid and the pH of the environment, N-ethylpiperazine can exist as a monohydrochloride, a dihydrochloride, or the neutral freebase.
Understanding the equilibrium between these forms is paramount, as it directly governs the salt's solubility and its likely behavior under physiological conditions. The pKa values of the two nitrogen atoms dictate the pH at which these protonation events occur.
Sources
Methodological & Application
Protocol for nucleophilic substitution using 1-Ethyl-4-(piperidin-4-yl)piperazine HCl
Technical Application Note: Nucleophilic Substitution Protocols for 1-Ethyl-4-(piperidin-4-yl)piperazine HCl
Introduction & Chemical Profile
1-Ethyl-4-(piperidin-4-yl)piperazine (CAS: 435341-92-7 for HCl salt) is a versatile diamine building block extensively used in medicinal chemistry, particularly for synthesizing GPCR ligands (e.g., CCR5 antagonists, 5-HT1A modulators) and kinase inhibitors.
The molecule features two distinct nitrogen heterocycles:[1]
-
Piperazine Ring:
-ethylated at position 1; the N4 is tertiary and sterically encumbered. -
Piperidine Ring: Contains a secondary amine at position 1. This is the primary nucleophilic center (
) offering the highest reactivity for substitution reactions.
Key Technical Challenge:
The reagent is typically supplied as a hydrochloride salt (often trihydrochloride due to three basic nitrogens). Direct use without proper neutralization leads to failed coupling or low yields. This protocol details the specific handling required to unlock the nucleophilicity of the piperidine nitrogen for
| Property | Data |
| Formula (Free Base) | |
| MW (Free Base) | 197.32 g/mol |
| MW (3HCl Salt) | ~306.7 g/mol (Verify specific batch CoA) |
| pKa (Piperidine NH) | ~11.0 (Most basic/nucleophilic) |
| Solubility (HCl Salt) | Water, Methanol, DMSO |
| Solubility (Free Base) | DCM, Chloroform, Ethyl Acetate, THF |
Pre-Reaction Strategy: Handling the HCl Salt
You have two strategic options depending on your electrophile's sensitivity to water and inorganic salts.
Strategy A: In-Situ Neutralization (Recommended for )
Best for robust electrophiles (e.g., chloropyrimidines) in polar aprotic solvents.
-
Concept: Use an excess of organic base (DIPEA) or inorganic base (
) within the reaction vessel to liberate the free amine in real-time. -
Stoichiometry Rule: Total Base = (Equivalents of HCl in salt) + (1.1 eq for Reaction).
-
Example: If using trihydrochloride, use 4.5 - 5.0 equivalents of base.
-
Strategy B: Free-Base Isolation (Recommended for Sensitive )
Best for alkyl halides prone to hydrolysis or when precise stoichiometry is critical to prevent over-alkylation.
-
Protocol:
-
Dissolve 10 mmol of HCl salt in minimal water (10 mL).
-
Basify to pH >12 using 4M NaOH.
-
Extract exhaustively with DCM (
mL). Note: The diamine is polar; multiple extractions are necessary. -
Dry over
and concentrate in vacuo to a viscous oil. Use immediately.
-
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Target Application: Synthesis of heteroaryl-amine libraries (e.g., Pyrimidines, Quinolines).
Reagents:
-
Nucleophile: 1-Ethyl-4-(piperidin-4-yl)piperazine HCl (1.0 eq)
-
Electrophile: 4-Chloropyrimidine, 2-Chloroquinoline, or Fluoronitrobenzene (1.0 - 1.2 eq)
-
Base:
(4.0 eq) or (3.0 eq) -
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a stir bar, add the piperazine HCl salt (1.0 eq) and finely ground
(4.0 eq). -
Solvate: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture will be a suspension. This pre-stir ensures neutralization.
-
Addition: Add the heteroaryl chloride (1.1 eq).
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours.
-
Monitoring: Monitor by LCMS.[2] The basic product often trails on C18 columns; use a high-pH buffer (ammonium bicarbonate) if possible.
-
-
Workup:
-
Cool to RT.
-
Pour into ice-water (5x reaction volume).
-
Precipitation: If solid forms, filter and wash with water.
-
Extraction: If no precipitate, extract with EtOAc/DCM (3:1 mix). Wash organics with brine to remove DMF.
-
-
Purification: Flash chromatography on silica.
-
Eluent: DCM : MeOH :
(90 : 9 : 1). The ammonia is critical to prevent tailing.
-
Protocol B: Nucleophilic Alkylation ( )
Target Application: N-Alkylation with alkyl halides.
Critical Control: The secondary amine is highly nucleophilic. To prevent quaternization (over-alkylation), strict stoichiometric control is required.[2]
Reagents:
-
Nucleophile: Free-based 1-Ethyl-4-(piperidin-4-yl)piperazine (1.0 eq) (See Strategy B above)
-
Electrophile: Primary Alkyl Bromide/Iodide (0.9 - 1.0 eq)
-
Base: DIPEA (1.2 eq)
-
Solvent: Acetonitrile (ACN) or THF (0.1 M)
Step-by-Step Methodology:
-
Dissolution: Dissolve the free-based amine (1.0 eq) and DIPEA (1.2 eq) in ACN. Cool to 0°C .
-
Controlled Addition: Dissolve the alkyl halide (0.9 eq) in ACN. Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.
-
Why? Keeping the alkyl halide concentration low relative to the amine favors mono-alkylation.
-
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Quench: Add 1 mL water to quench any remaining alkyl halide.
-
Workup: Concentrate solvent. Partition residue between DCM and sat.
. -
Purification: Reverse-phase Prep-HPLC is often superior here to separate mono-alkylated product from any bis-alkylated impurities.
Mechanistic Visualization
The following diagram illustrates the critical pathway from the HCl salt to the active nucleophile and the subsequent divergence between
Figure 1: Reaction workflow for 1-Ethyl-4-(piperidin-4-yl)piperazine, highlighting the critical neutralization step and the risk of over-alkylation in
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield ( | Incomplete neutralization of HCl salt. | Increase base to 5.0 eq. Ensure solvent is dry (water inhibits |
| Over-Alkylation ( | Fast addition of alkyl halide. | Use Strategy B (Free Base). Add electrophile dropwise at 0°C. Use 0.9 eq of electrophile. |
| Tailing on TLC/Column | Interaction of basic amines with acidic silica. | Add 1-5% Triethylamine or |
| Product is Water Soluble | High polarity of the tri-amine scaffold. | Do not wash with acidic water. Use "salting out" (saturate aqueous layer with NaCl) during extraction. Use CHCl3/iPrOH (3:1) for extraction.[2] |
References
-
Google Patents. (2007). Process for synthesizing piperazine-piperidine compounds (WO2007146072A2).[3] Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Piperazines and Piperidines: Nucleophilic Substitution Protocols. Retrieved from [Link]
Sources
Application Note: Optimized Amide Coupling Strategies for 1-Ethyl-4-(piperidin-4-yl)piperazine
Executive Summary & Mechanistic Overview
The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust formation of amide bonds[1]. When working with highly basic, polyamine scaffolds such as 1-ethyl-4-(piperidin-4-yl)piperazine , standard amidation protocols often fail or produce low yields. This molecule features three distinct nitrogen centers:
-
An
-ethyl tertiary amine on the piperazine ring. -
A bridging tertiary amine connecting the piperazine to the piperidine ring.
-
An unhindered secondary amine (
) at the 1-position of the piperidine ring.
Mechanistic Causality: The secondary amine is the sole nucleophilic site capable of undergoing acylation. However, the presence of two tertiary amines imparts a high overall basicity to the molecule (estimated pKa ~9.5–10.0). If the amine and the carboxylic acid are mixed prior to the addition of the coupling reagent, an immediate acid-base reaction occurs, forming a highly stable, unreactive carboxylate salt. To overcome this thermodynamic sink, the carboxylic acid must be rigorously pre-activated with a non-nucleophilic base before introducing the polyamine scaffold. Furthermore, the tri-basic nature of the final product necessitates specialized purification strategies, as traditional normal-phase silica chromatography will result in severe peak tailing and irreversible retention.
Selection of Coupling Reagents & Solvents
The choice of coupling reagent dictates both the reaction kinetics and the downstream purification burden. While uronium salts like HATU are the "gold standard" for discovery-scale synthesis due to their rapid reaction rates, they generate byproducts (e.g., HOAt, tetramethylurea) that are difficult to separate from polar, basic products[2]. For scale-up, propylphosphonic anhydride (T3P) is vastly superior due to its low toxicity, minimal epimerization risk, and strictly water-soluble byproducts[3],[4].
Recent advances in green chemistry also demonstrate that greener solvents such as Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) are highly effective replacements for toxic legacy solvents like Dichloromethane (DCM) and
Quantitative Comparison of Coupling Strategies
| Coupling Reagent | Typical Yield (%) | Epimerization Risk | Reaction Time (h) | Scalability | Byproduct Removal |
| HATU / DIPEA | 85–98 | Moderate to High | 1–4 | < 10 g | Chromatographic |
| T3P / Et3N | 75–90 | Very Low | 4–12 | > 100 g | Aqueous Wash |
| Acid Chloride | 60–85 | High | 1–2 | Any | Aqueous Wash |
Workflow & Decision Matrix
Decision matrix for selecting coupling conditions based on substrate sterics and scale.
Experimental Protocols (Self-Validating Systems)
Protocol A: HATU-Mediated Coupling (Discovery / Milligram Scale)
Optimized for speed and maximum conversion of precious intermediates.
-
Pre-activation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous 2-MeTHF (0.1 M).
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (3.0 eq).-
Causality: An excess of 3.0 equivalents is strictly required. The incoming polyamine has two basic tertiary centers that will act as proton sponges, potentially stalling the catalytic cycle if insufficient base is present.
-
-
Self-Validation Check: Stir for 15 minutes at room temperature. Aliquot 1 µL into 1 mL of Methanol and analyze via LC-MS. You must observe the mass of the methyl ester (formed by MeOH quenching the active OAt-ester) to confirm complete activation[2].
-
Amine Addition: Add 1-ethyl-4-(piperidin-4-yl)piperazine (1.1 eq) in a single portion.
-
Reaction: Stir at room temperature for 2 hours. Monitor the disappearance of the active ester via LC-MS.
-
Quench: Quench the reaction with saturated aqueous
and proceed to SCX purification (Protocol C).
Protocol B: T3P-Mediated Coupling (Process / Gram Scale)
Optimized for green chemistry, low epimerization, and seamless workup[3],[1].
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and 1-ethyl-4-(piperidin-4-yl)piperazine (1.05 eq) in EtOAc (0.2 M).
-
Causality: EtOAc is selected as a green solvent that synergizes perfectly with T3P, preventing the precipitation of intermediates[5].
-
-
Base Addition: Add Triethylamine (
) (4.0 eq). -
Coupling Agent Addition: Cool the mixture to 0 °C. Add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise over 10 minutes.
-
Causality: Dropwise addition controls the mild exotherm associated with phosphonic anhydride activation.
-
-
Reaction: Warm to room temperature, then heat to 60 °C for 12 hours.
-
Self-Validation Check: T3P reactions are slower than uronium couplings. Verify completion via HPLC before cooling. If conversion is <90%, add an additional 0.5 eq of T3P.
-
-
Workup: Cool to room temperature and wash the organic layer sequentially with water (3x) and brine (1x). The water-soluble T3P byproducts partition cleanly into the aqueous phase, leaving the crude amide in the organic layer[4].
Workup & Purification Strategy: SCX Catch-and-Release
Because the resulting amide product contains three basic nitrogens, traditional silica gel chromatography is highly inefficient. The optimal, self-validating purification method is Strong Cation Exchange (SCX) chromatography.
SCX catch-and-release purification workflow for polybasic amide products.
Protocol C: SCX Chromatography
-
Conditioning: Condition an SCX-2 cartridge (sulfonic acid functionalized silica) with 3 column volumes (CV) of Methanol.
-
Loading: Dissolve the crude reaction mixture in a minimum amount of Methanol and load it onto the cartridge.
-
Causality: The basic tertiary amines of the product protonate and bind ionically to the strongly acidic sulfonic acid stationary phase.
-
-
Washing: Wash the cartridge with 3 CV of Methanol.
-
Self-Validation Check: Analyze the wash fractions via TLC or LC-MS. They should contain only neutral or acidic impurities (e.g., unreacted carboxylic acid, HOAt). The product must not be present.
-
-
Elution: Elute the target amide using 3 CV of 2M Ammonia in Methanol.
-
Causality: The high pH of the ammonia solution deprotonates the product and the resin, breaking the ionic interaction and releasing the free base.
-
-
Isolation: Concentrate the methanolic ammonia fractions in vacuo to yield the highly pure amide product.
References
-
[3] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: Organic Process Research & Development (ACS Publications). URL:[Link]
-
[4] Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Source: Synthesis (Thieme Connect). URL:[Link]
-
[5] Title: Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Source: Green Chemistry (RSC Publishing). URL:[Link]
-
[2] Title: Epimerisation in Peptide Synthesis. Source: Molecules (MDPI). URL:[Link]
-
[1] Title: A green chemistry perspective on catalytic amide bond formation. Source: Nature Catalysis (via SciSpace). URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
Application Note: Advanced Reductive Amination Strategies for 1-(Piperidin-4-yl)piperazine Derivatives
Introduction to the Privileged Scaffold
The 1-(piperidin-4-yl)piperazine moiety is a highly versatile bis-heterocyclic scaffold widely utilized in modern drug discovery. It forms the core of numerous FDA-approved therapeutics, particularly in the oncology space for kinase inhibitors such as Gilteritinib and Brigatinib[1]. The structure features two distinct secondary nitrogen atoms—one embedded in a piperidine ring and the other in a piperazine ring. This dual-nitrogen topology offers excellent physicochemical properties for drug formulation but presents unique chemoselectivity challenges during functionalization.
To selectively alkylate this scaffold, reductive amination remains the most robust, scalable, and atom-economical method[2]. Unlike direct alkylation with alkyl halides, which frequently suffers from over-alkylation (forming quaternary ammonium salts) and poor selectivity, reductive amination allows for the controlled, predictable formation of C–N bonds under mild conditions[3].
Mechanistic Insights & Causality in Reagent Selection
A successful reductive amination protocol is a self-validating system that balances the rate of iminium ion formation against the rate of hydride reduction. The reaction proceeds via the condensation of an aldehyde or ketone with the 1-(piperidin-4-yl)piperazine to form a hemiaminal. Under mild acid catalysis, this hemiaminal dehydrates to form an electrophilic iminium ion, which is subsequently trapped by a hydride source to yield the target N-alkylated product[3].
If the reducing agent is too strong, it will prematurely reduce the starting carbonyl compound into an alcohol, terminating the reaction and drastically lowering the yield[4]. Therefore, reagent selection is driven by chemoselectivity:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The industry standard for direct reductive amination. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering the reagent mild enough to selectively reduce the iminium ion without reducing most unactivated aldehydes or ketones[5].
-
Sodium Cyanoborohydride (NaBH₃CN): Highly effective for sterically hindered substrates and operates well at mildly acidic pH (pH 4–5). However, it generates highly toxic hydrogen cyanide gas upon aqueous workup, requiring stringent safety protocols[3].
-
Sodium Borohydride (NaBH₄): Generally too reactive for direct reductive amination as it rapidly reduces carbonyls. It is exclusively reserved for indirect (stepwise) procedures where the imine is pre-formed and the water byproduct is completely removed before hydride addition[6].
Mechanistic pathway of reductive amination forming N-alkyl piperidines/piperazines.
Quantitative Comparison of Reducing Agents
The following table summarizes the operational parameters for the three primary hydride sources used in these workflows.
| Reducing Agent | Chemoselectivity | Optimal Solvent(s) | pH Requirement | Primary Application |
| NaBH(OAc)₃ | High (Reduces iminium selectively) | DCE, DCM, THF | Neutral to mildly acidic (AcOH) | Direct reductive amination (Standard)[5] |
| NaBH₃CN | High (Reduces iminium selectively) | MeOH, EtOH, THF | pH 4–5 | Acidic conditions, hindered ketones[3] |
| NaBH₄ | Low (Reduces carbonyls rapidly) | MeOH, EtOH | Basic to neutral | Indirect (stepwise) reductive amination[6] |
Experimental Protocols
Protocol A: Direct Reductive Amination using NaBH(OAc)₃
This self-validating protocol is optimized for the functionalization of the secondary amines on the 1-(piperidin-4-yl)piperazine scaffold using unhindered aliphatic or aromatic aldehydes.[2][6]
Materials:
-
1-(Piperidin-4-yl)piperazine derivative (1.0 equiv, typically 5-10 mmol)
-
Aldehyde or Ketone (1.05 equiv)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M relative to amine)
-
Glacial Acetic Acid (AcOH) (1.0 equiv) - Optional, required only for ketones.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the 1-(piperidin-4-yl)piperazine derivative in anhydrous DCE.
-
Condensation: Add the carbonyl compound (1.05 equiv) to the stirring solution. If utilizing a ketone, add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature (20–25 °C) for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours. Validation Check: Monitor reaction progress via LC-MS or TLC (using a ninhydrin stain to detect the disappearance of the secondary amine).
-
Quench & Workup: Once the starting material is consumed, cool the flask back to 0 °C and quench the remaining hydride by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (typically requiring a highly polar eluent system such as DCM/MeOH/NH₄OH due to the highly basic bis-heterocycle) to yield the pure N-alkylated product.
Step-by-step workflow for the direct reductive amination protocol.
Protocol B: Indirect (Stepwise) Reductive Amination with Titanium(IV) Isopropoxide
Utilized when dealing with highly sterically hindered ketones or deactivated amines where direct iminium formation fails.[3]
Step-by-Step Methodology:
-
Imine Pre-formation: Combine the 1-(piperidin-4-yl)piperazine derivative (1.0 equiv) and the ketone (1.0 equiv) in a flask. Add Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.5 equiv), neat or in a minimal amount of anhydrous THF. Stir at room temperature for 12 hours. The Lewis acidic titanium drives imine formation by coordinating the carbonyl oxygen and acting as a water scavenger.
-
Reduction: Dilute the mixture with anhydrous ethanol and add NaBH₃CN or NaBH₄ (1.5 equiv) in one portion. Stir for an additional 4–6 hours.
-
Quench: Quench the reaction with water (which will precipitate titanium dioxide, TiO₂, as a white solid). Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Separate the filtrate layers, extract the aqueous phase with ethyl acetate, dry the combined organics over Na₂SO₄, and concentrate for subsequent purification.
Troubleshooting & Optimization Insights
-
Observation: Significant Alcohol Byproduct Formation.
-
Causality: The reducing agent is attacking the carbonyl before the iminium ion can form[4].
-
Solution: Pre-stir the amine and carbonyl for a longer duration (1–2 hours) before adding the hydride source. Ensure anhydrous solvents are used, as water pushes the equilibrium back toward the starting materials.
-
-
Observation: Over-Alkylation (Tertiary/Quaternary Amines).
-
Causality: The newly formed alkylated piperazine is more nucleophilic than the starting material and reacts with another equivalent of the carbonyl[4].
-
Solution: Use a slight excess of the amine (1.1 equiv) relative to the carbonyl, or slowly syringe the carbonyl compound into a pre-mixed solution of the amine and NaBH(OAc)₃.
-
-
Observation: Reaction Stalls with Ketones.
-
Causality: Ketones are sterically and electronically less reactive than aldehydes, leading to poor iminium ion concentrations[6].
-
Solution: Add 1.0–2.0 equivalents of glacial acetic acid to lower the pH and accelerate the dehydration of the hemiaminal intermediate. Alternatively, switch to Protocol B using Ti(OiPr)₄.
-
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). URL:[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]
- Optimizing Reductive Amination for Piperidine Synthesis.BenchChem Technical Support Center.
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.ScienceMadness / Organic Process Research & Development.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Solvent Selection for Reactions Involving 1-Ethyl-4-(piperidin-4-yl)piperazine HCl: A Strategic Guide
An Application Note and Protocol Guide for Researchers
Abstract
1-Ethyl-4-(piperidin-4-yl)piperazine, particularly in its hydrochloride salt form, is a prevalent building block in contemporary drug discovery, valued for its dual piperidine and piperazine motifs. However, its salt form introduces specific challenges in reaction setup, primarily concerning solubility and the prerequisite for base-mediated activation of its nucleophilic centers. This guide provides a comprehensive framework for strategic solvent selection in reactions utilizing this key intermediate. We will delve into the physicochemical properties of the title compound, explore the critical interplay between solvent polarity, base selection, and reaction type, and offer detailed, field-tested protocols for common synthetic transformations.
Introduction: The Synthetic Utility and Challenges of a Key Intermediate
1-Ethyl-4-(piperidin-4-yl)piperazine is a versatile scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its structure features two distinct secondary amines—one on the piperidine ring and one on the piperazine ring—offering multiple points for synthetic elaboration.
The compound is most commonly supplied and handled as a dihydrochloride salt (1-Ethyl-4-(piperidin-4-yl)piperazine HCl). While this salt form enhances stability and shelf-life, it presents a significant hurdle for synthetic chemists. The protonated amine groups are non-nucleophilic and impart high polarity to the molecule, leading to poor solubility in many common organic solvents. Consequently, the judicious selection of a solvent system is not merely a matter of convenience but a critical parameter that dictates reaction success.
This document will guide the researcher through a logical, evidence-based process for choosing the optimal solvent, considering the reaction type, the necessary base, and the ultimate goal of the synthetic step.
Physicochemical Properties and Their Implications for Solvent Choice
A foundational understanding of the molecule's properties is essential for troubleshooting and optimizing reaction conditions.
Table 1: Key Physicochemical Data for 1-Ethyl-4-(piperidin-4-yl)piperazine and its HCl Salt
| Property | Value | Implication for Solvent Selection |
| Molecular Formula | C₁₁H₂₃N₃ (Free Base)[1][2][3] | Relatively small molecule with multiple nitrogen atoms. |
| Molecular Weight | 197.32 g/mol (Free Base)[2][3] / 233.78 g/mol (Monohydrochloride)[4][5] | Standard molecular weight for a small molecule building block. |
| Form | Solid[1][2] | The starting material is a solid, requiring dissolution for a homogeneous reaction. |
| pKa (Predicted) | The pKa values of piperazine itself are approximately 9.73 and 5.35.[6][7] Alkyl substitution on the nitrogens tends to slightly decrease the pKa.[6][8] Therefore, the two secondary amines in the title compound are expected to have pKa values in the range of 8-10. | A moderately strong base is required to deprotonate the ammonium salt and generate the nucleophilic free amine. The choice of base and solvent are thus intrinsically linked. |
| Solubility | HCl Salt: Expected to have good solubility in polar protic solvents (water, methanol, ethanol) and poor solubility in less polar aprotic solvents (DCM, THF, Toluene). Free Base: Expected to have better solubility in a wider range of organic solvents. | Reactions with the HCl salt often start as heterogeneous mixtures (slurries) in common organic solvents. Solvent choice must balance the solubility of the salt with the requirements of the reaction chemistry. |
The Core Directive: A Decision-Making Workflow for Solvent Selection
The selection of an appropriate solvent is a multi-faceted decision. The following workflow provides a logical pathway for arriving at an optimal choice.
Caption: A workflow diagram for solvent selection.
Solvent and Base Selection by Reaction Class
The optimal solvent is intrinsically tied to the specific transformation being performed. Below are recommendations and protocols for common reaction types.
N-Acylation and N-Sulfonylation
These reactions involve the formation of an amide or sulfonamide linkage by reacting the amine with an acyl halide, anhydride, or sulfonyl chloride.
-
Mechanistic Consideration: A base is required to neutralize the HCl salt and to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.
-
Recommended Solvents:
-
Dichloromethane (DCM): An excellent first choice due to its inertness and ease of removal. The reaction will likely be a slurry initially.
-
N,N-Dimethylformamide (DMF): A good choice for less reactive acylating agents, as it can facilitate the reaction and improve the solubility of the starting material. Higher boiling point allows for heating if necessary.
-
Acetonitrile (ACN): Another polar aprotic option, particularly useful when using inorganic bases.
-
-
Recommended Bases:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These organic bases are soluble in the recommended solvents and are effective acid scavengers. Typically, 2.5-3.0 equivalents are used to both free the amine and neutralize the generated acid.
-
Potassium Carbonate (K₂CO₃): A solid inorganic base that can be used, often in DMF or ACN. This results in a heterogeneous reaction mixture.
-
Protocol 1: N-Acylation with Acetyl Chloride in DCM
-
To a stirred suspension of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (3.0 eq).
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Slowly add a solution of acetyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
N-Alkylation
This involves the formation of a C-N bond with an alkyl halide or sulfonate.
-
Mechanistic Consideration: A base is required to deprotonate the amine, making it nucleophilic. The choice of base is critical to avoid side reactions.
-
Recommended Solvents:
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): High-boiling polar aprotic solvents are preferred as these reactions often require heat to proceed at a reasonable rate. They also help to dissolve the starting salt.
-
Acetonitrile (ACN): A good alternative, especially for more reactive alkylating agents that do not require high temperatures.
-
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These inorganic bases are commonly used in N-alkylation reactions.
-
DIPEA: A non-nucleophilic organic base that can be effective, especially if the alkylating agent is sensitive to stronger bases.
-
Protocol 2: N-Alkylation with Benzyl Bromide in DMF
-
Combine 1-Ethyl-4-(piperidin-4-yl)piperazine HCl (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide (0.1 eq) in DMF (10 mL/mmol).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Amination
While the title compound is a product of reductive amination, it can also serve as the amine component in a subsequent reaction with another ketone or aldehyde.
-
Mechanistic Consideration: The reaction typically proceeds through the formation of an iminium ion intermediate, which is then reduced. The solvent must be compatible with the reducing agent.
-
Recommended Solvents:
-
Methanol (MeOH) or Ethanol (EtOH): Protic solvents are often suitable for reductive aminations.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Can be used with certain reducing agents like sodium triacetoxyborohydride.
-
-
Recommended Reducing Agents:
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent, often used in DCM or DCE.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic; requires careful pH control.
-
Protocol 3: Reductive Amination with Cyclohexanone
-
To a solution of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl (1.0 eq) and cyclohexanone (1.2 eq) in methanol (15 mL/mmol), add triethylamine (2.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude product.
Troubleshooting Common Solvent-Related Issues
| Issue | Potential Cause | Suggested Solution |
| Poor or No Reaction | - Poor solubility of the starting material. - Insufficiently strong base to deprotonate the amine. | - Switch to a more polar solvent like DMF or DMSO. - Increase the reaction temperature. - Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃). |
| Side Product Formation | - Solvent participating in the reaction. - Base acting as a nucleophile. | - Choose a more inert solvent (e.g., from DMF to dioxane). - Use a non-nucleophilic base like DIPEA. |
| Difficult Product Isolation | - High-boiling solvent (DMF, DMSO) is difficult to remove. | - After the reaction, perform a work-up by partitioning between water and a less polar, volatile organic solvent (e.g., ethyl acetate, DCM). |
Conclusion
The successful use of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl in synthesis is critically dependent on a well-reasoned solvent selection strategy. By considering the demands of the specific reaction, the necessity of a base to liberate the free amine, and the solubility characteristics of the salt, researchers can overcome the challenges posed by this otherwise versatile building block. The protocols and guidelines presented here offer a starting point for developing robust and efficient synthetic procedures.
References
-
Caputo, A., et al. "pK a values of common substituted piperazines", RSC Advances, 2021. [Link]
-
Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K", Journal of Chemical & Engineering Data, 2009. [Link]
-
University of Regina, "Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K", [Link]
Sources
- 1. 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. uregina.ca [uregina.ca]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Optimizing pH and Liquid-Liquid Extraction Protocols for 1-Ethyl-4-(piperidin-4-yl)piperazine Free Base
Introduction & Physicochemical Profiling
1-Ethyl-4-(piperidin-4-yl)piperazine is a highly versatile, nitrogen-rich heterocyclic building block utilized extensively in modern drug discovery. It serves as a critical structural motif in the synthesis of calcitonin gene-related peptide (CGRP) antagonists[1] and in the development of novel, vector-control mosquitocides targeting acetylcholinesterase 1 (AChE1)[2].
However, isolating this compound as a pure free base via liquid-liquid extraction (LLE) presents a significant physicochemical challenge. The molecule contains three distinct basic nitrogen centers and possesses a low predicted partition coefficient (LogP
The Causality of pH and Speciation (The "Why")
To successfully drive a basic amine from an aqueous phase into an organic phase, it must be completely deprotonated (neutral). 1-Ethyl-4-(piperidin-4-yl)piperazine features three protonation sites:
-
Secondary Amine (Piperidine ring): Highest basicity, estimated pKa
10.4. -
Tertiary Amine (Piperazine N-alkyl, bridging): Moderate basicity, estimated pKa
9.0. -
Tertiary Amine (Piperazine N-ethyl): Lowest basicity, estimated pKa
4.5.
According to the Henderson-Hasselbalch equation, the pH of the aqueous phase must be at least 2 units higher than the highest pKa to ensure >99% deprotonation. Therefore, adjusting the pH to 12.5–13.0 is an absolute requirement. Failing to reach this pH threshold leaves a fraction of the piperidine nitrogen protonated, which acts as a powerful surfactant, causing severe emulsion formation and drastically reducing organic recovery.
Logical relationship of pH-dependent protonation states for the triamine system.
Overcoming High Aqueous Solubility: Salting Out & Solvent Selection
Because of its low molecular weight (197.32 g/mol )[4] and high polarity, the neutral free base heavily hydrogen-bonds with water. To disrupt this hydration sphere, two synergistic techniques must be employed:
-
Salting Out (Chaotropic Effect): The addition of inorganic salts like Potassium Carbonate (K
CO ) or Sodium Chloride (NaCl) increases the ionic strength of the aqueous phase. Water molecules preferentially solvate these high-charge-density ions, effectively "squeezing" the organic amine out of the aqueous layer. Patent literature highlights the use of 15% K CO solutions to successfully partition similar piperidinyl-piperazine derivatives[5]. -
Co-Solvent Extraction: Standard solvents like Ethyl Acetate (EtOAc) are often too non-polar to efficiently extract polyamines. Dichloromethane (DCM) is superior due to its higher polarizability[6]. However, for maximum yield, a DCM:Isopropanol (4:1 v/v) mixture is recommended. The isopropanol acts as a hydrogen-bond donor/acceptor, solvating the amine's nitrogen centers and facilitating mass transfer into the bulk DCM phase.
Step-by-Step Experimental Protocol
Reagents Required:
-
1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride salt
-
5M Sodium Hydroxide (NaOH) aqueous solution
-
Potassium Carbonate (K
CO ), anhydrous -
Dichloromethane (DCM) and Isopropanol (iPrOH)
-
Anhydrous Sodium Sulfate (Na
SO )
Methodology:
-
Aqueous Preparation: Dissolve the amine hydrochloride salt in a minimal volume of deionized water (e.g., 10 mL water per 1 g of substrate).
-
Alkalinization: Place the flask in an ice bath to control the exothermic neutralization. Slowly add 5M NaOH dropwise while stirring vigorously until the pH reaches 12.5 to 13.0 . Self-Validation: Verify the pH using high-range pH indicator strips; the solution may become cloudy as the free base precipitates or oils out.
-
Salting Out: Add solid anhydrous K
CO to the aqueous mixture until the solution is saturated (approximately 1 g per 3 mL of water). Stir for 10 minutes to ensure complete dissolution of the salt. -
Extraction: Add a volume of DCM:iPrOH (4:1) equal to the aqueous phase volume. Transfer to a separatory funnel and shake vigorously for 2 minutes. Vent frequently.
-
Phase Separation: Allow the layers to separate. The organic layer (DCM-rich) will be the bottom layer . Self-Validation: If an emulsion persists, centrifuge the mixture at 3000 rpm for 5 minutes. Collect the bottom organic layer.
-
Repeated Extraction: Repeat the extraction step (Step 4) two additional times with fresh DCM:iPrOH to ensure quantitative recovery.
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous Na
SO for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporator, bath temp < 35°C to prevent volatilization of the free base) to yield the pure 1-Ethyl-4-(piperidin-4-yl)piperazine free base as a pale oil or low-melting solid.
Optimized liquid-liquid extraction workflow for highly polar polyamines.
Quantitative Data & Troubleshooting Summary
Table 1: Physicochemical and Acid-Base Profiling
| Parameter | Value | Implications for Extraction |
| Molecular Weight | 197.32 g/mol | Low MW contributes to high inherent aqueous solubility. |
| LogP (predicted) | ~0.80 | Highly hydrophilic; mandates salting out for efficient LLE. |
| Highest pKa (Piperidine) | ~10.4 | Requires aqueous pH > 12.4 for >99% deprotonation. |
Table 2: Solvent System Efficacy for Polyamine Extraction
| Solvent System | Relative Recovery (%) | Phase Separation Speed | Emulsion Risk |
| Ethyl Acetate (EtOAc) | 45 - 55% | Fast | Low |
| Dichloromethane (DCM) | 70 - 80% | Moderate | Medium |
| DCM : Isopropanol (4:1) | > 95% | Slow | High (mitigated by K |
References
- US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions Source: Google Patents URL
-
Towards Mosquitocides for Prevention of Vector-Borne Infectious Diseases Source: DiVA Portal URL:[Link]
Sources
- 1. US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions - Google Patents [patents.google.com]
- 2. umu.diva-portal.org [umu.diva-portal.org]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions - Google Patents [patents.google.com]
- 6. umu.diva-portal.org [umu.diva-portal.org]
Application Notes & Protocols: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride Derivatives
Abstract
In the fast-paced field of drug discovery, the rapid synthesis and derivatization of lead compounds are paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods by dramatically reducing reaction times, improving yields, and enhancing product purity.[1][2][3][4] This guide provides a comprehensive overview of the principles and applications of MAOS, focusing on the use of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, a crucial building block in medicinal chemistry. We present detailed protocols, safety considerations, and expert insights to empower researchers to leverage this powerful technique for the efficient synthesis of novel molecular entities.
Introduction: The Microwave Revolution in Synthesis
The quest for more sustainable and efficient chemical processes has led to the widespread adoption of green chemistry principles.[1] Microwave-assisted synthesis stands at the forefront of this movement, providing a powerful alternative to traditional reflux heating.[5][6] Unlike conventional methods that rely on slow and inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[2][4] This volumetric and instantaneous heating leads to remarkable rate accelerations, often reducing reaction times from hours or days to mere minutes.[7]
The piperidine and piperazine heterocycles are ubiquitous scaffolds in pharmaceuticals, integral to the structure of numerous drugs.[8] The specific moiety, 1-Ethyl-4-(piperidin-4-yl)piperazine, serves as a versatile scaffold for creating novel therapeutic agents, particularly those targeting G-protein coupled receptors (GPCRs) and protein kinases.[9] This guide focuses on leveraging MAOS to rapidly functionalize this key intermediate, accelerating the drug discovery and development pipeline.[3]
The Science of Microwave Heating: Beyond the Kitchen Appliance
The efficiency of MAOS stems from two primary mechanisms of heat generation: dipolar polarization and ionic conduction.[1][2] It is crucial to understand that laboratory microwave reactors are highly engineered instruments, fundamentally different and vastly safer than domestic ovens.[10]
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the sample.[2]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.
This direct energy transfer is fundamentally more efficient than conventional heating, which relies on conduction and convection and often results in temperature gradients and localized overheating at the vessel walls.[1]
Caption: Comparison of conventional vs. microwave heating mechanisms.
Application Protocol: Microwave-Assisted Buchwald-Hartwig Amination
To illustrate the power of MAOS, we present a protocol for a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone C-N bond-forming reaction in medicinal chemistry. This reaction will couple the secondary amine of the piperidine moiety in 1-Ethyl-4-(piperidin-4-yl)piperazine with an aryl bromide.
Materials and Equipment
-
Reagents: 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, 4-Bromotoluene (or other aryl halide), Palladium(II) acetate [Pd(OAc)₂], Xantphos, Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Equipment: Dedicated laboratory microwave synthesis reactor, 10 mL microwave reaction vial with snap cap and septum, magnetic stir bar, analytical balance, syringe, and standard laboratory glassware.
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted synthesis.
Step-by-Step Protocol
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride (e.g., 0.25 mmol, 58.5 mg).
-
Expert Insight: The hydrochloride salt is used for stability and ease of handling. A base is required to liberate the free amine in situ.
-
Add the aryl halide (e.g., 4-Bromotoluene, 0.25 mmol, 1.0 eq).
-
Add the base, Sodium tert-butoxide (0.35 mmol, 1.4 eq).
-
In a separate vial, pre-mix the catalyst and ligand: Pd(OAc)₂ (0.0125 mmol, 5 mol%) and Xantphos (0.01875 mmol, 7.5 mol%). Add this mixture to the reaction vial.
-
Causality: The bulky phosphine ligand (Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step of the catalytic cycle.
-
-
Vessel Setup:
-
Add 3 mL of anhydrous toluene to the vial.
-
Securely crimp or snap the cap onto the vial.
-
Trustworthiness: Proper sealing is critical to maintain pressure and prevent solvent leakage at elevated temperatures.[11] Always use vials and caps rated for the expected reaction conditions.
-
-
Microwave Reactor Programming:
-
Place the vial into the cavity of the microwave reactor.
-
Set the following parameters (these may require optimization):
-
Temperature: 130 °C (monitored by IR sensor)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (reactor adjusts power to maintain temperature)
-
Stirring: High
-
-
Expert Insight: Microwave heating allows for temperatures well above the solvent's atmospheric boiling point, dramatically accelerating the reaction.[12] The dynamic power mode ensures precise temperature control and prevents thermal runaway.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature (most reactors have a forced cooling feature).
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography on silica gel.
-
Data & Optimization
Systematic optimization is key to successful synthesis. The following table illustrates a hypothetical optimization strategy.
| Entry | Base | Temperature (°C) | Time (min) | Conversion (%) (by LC-MS) |
| 1 | K₂CO₃ | 130 | 15 | 15% |
| 2 | Cs₂CO₃ | 130 | 15 | 65% |
| 3 | NaOtBu | 130 | 15 | >95% |
| 4 | NaOtBu | 110 | 15 | 70% |
| 5 | NaOtBu | 130 | 5 | 88% |
Rationale: The choice of base is critical in Buchwald-Hartwig reactions. A stronger, non-nucleophilic base like NaOtBu (Entry 3) is often superior to carbonate bases (Entries 1-2) for this transformation. Temperature and time can then be fine-tuned to optimize conversion and minimize byproduct formation (Entries 4-5).
Critical Safety Protocols for Microwave Chemistry
Safety is non-negotiable. Microwave reactors are powerful instruments that require strict adherence to safety protocols.
-
Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for laboratory synthesis.[10] They lack the necessary safety features for pressure control, temperature monitoring, and solvent containment.
-
Pressure Management: Reactions in sealed vessels can generate significant pressure.[12] Always use vessels and caps rated for the intended temperature and pressure. Never fill a reaction vial more than two-thirds full to allow for thermal expansion and vapor pressure.
-
Solvent Hazards: Do not heat highly volatile or flammable solvents like diethyl ether or pentane unless the microwave is specifically designed as explosion-proof.[11] Be aware of potential superheating, where a solvent can reach a temperature far above its boiling point without boiling, which can lead to sudden, explosive boiling.[12] A stir bar is essential to prevent this.
-
Vessel Integrity: Before each use, inspect the reaction vial and cap for any cracks, chips, or defects.[11] A compromised vessel can fail under pressure.
-
Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a lab coat, and appropriate gloves.[11]
-
Maintenance: Regularly check door seals and interlocks to prevent microwave radiation leakage.[13][14] If the unit is damaged, do not operate it.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or improper ligand choice.- Incorrect base or insufficient amount.- Temperature too low or time too short. | - Use fresh catalyst/ligand; screen different ligands.- Switch to a stronger base (e.g., NaOtBu).- Incrementally increase temperature (e.g., in 10°C steps) or reaction time. |
| Byproduct Formation | - Reaction temperature is too high, causing decomposition.- Air or moisture contamination. | - Lower the reaction temperature.- Ensure use of anhydrous solvent and degas the reaction mixture if necessary. |
| Vessel Over-Pressurization | - Reaction vial is overfilled.- Unexpected gas evolution from decomposition.- Temperature setpoint is too high for the solvent. | - Reduce reactant concentration or total volume.- Run a smaller scale test reaction to assess gas evolution.- Lower the target temperature. |
Conclusion
Microwave-assisted organic synthesis is a proven and robust technology that significantly accelerates chemical discovery.[7][15] By applying the principles and protocols outlined in this guide, researchers utilizing 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride can rapidly generate diverse libraries of novel compounds. The combination of speed, efficiency, and alignment with green chemistry principles makes MAOS an indispensable tool for the modern medicinal chemist, paving the way for faster development of next-generation therapeutics.[3][7]
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]
-
Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Springer. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwave assisted synthesis, a green protocol for development of new and advanced drug delivery system. ResearchGate. [Link]
-
Laboratory Microwave Safety Precautions. Scribd. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]
-
HAZARD SUMMARY: 1-ETHYL PIPERIDINE. NJ.gov. [Link]
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]
-
Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. [Link]
-
Microwave Oven Safety Guidelines. UC Berkeley. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epcp.ac.in [epcp.ac.in]
- 4. ijrpas.com [ijrpas.com]
- 5. mdpi.com [mdpi.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 12. icheme.org [icheme.org]
- 13. scribd.com [scribd.com]
- 14. Microwave Oven Safety Guidelines | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Alkylation of 1-Ethyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for the alkylation of 1-Ethyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we will delve into common challenges, provide actionable solutions, and explain the underlying chemical principles to enhance your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of 1-Ethyl-4-(piperidin-4-yl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds.
Issue 1: Low Yield of the Desired N-Alkylated Product
A diminished yield of the target molecule is a frequent challenge. Several factors can contribute to this, ranging from suboptimal reaction conditions to the formation of side products.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Di-alkylation | The presence of two secondary amine nitrogens in the piperazine and piperidine rings creates the possibility of undesired di-alkylation, where the alkylating agent reacts with both nitrogens.[1] | 1. Stoichiometric Control: Use a slight excess of the amine starting material relative to the alkylating agent to favor mono-alkylation.[2][3] 2. Protecting Group Strategy: Employ a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms to ensure selective alkylation.[2][4][5][6] The Boc group can be subsequently removed under acidic conditions.[5] |
| Quaternary Salt Formation | Over-alkylation on the same nitrogen atom can lead to the formation of a quaternary ammonium salt.[1][6] These salts are often highly water-soluble, which can complicate the extraction and purification process.[1] | 1. Reductive Amination: This method avoids the use of alkyl halides and the potential for quaternization by reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[2][4][5][6] 2. Careful Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction before significant over-alkylation occurs.[4][7] |
| Suboptimal Reaction Conditions | Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[1] | 1. Temperature Optimization: Start with a lower temperature and gradually increase it while monitoring the reaction. Lower temperatures can sometimes favor mono-alkylation.[2][3] 2. Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize di-alkylation.[1][2] Stronger bases can increase the reaction rate but may also promote side reactions. |
Issue 2: Significant Formation of Impurities
The presence of multiple impurities can complicate purification and reduce the overall yield.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Side Reactions | Besides di-alkylation and quaternization, other side reactions can occur depending on the specific alkylating agent and conditions used. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other undesired reactions with atmospheric components.[4] 2. Solvent Choice: Ensure the solvent is anhydrous and compatible with the reaction conditions. Solvents like acetonitrile or dimethylformamide (DMF) are commonly used.[4][5] |
| Starting Material Impurities | The purity of the starting 1-Ethyl-4-(piperidin-4-yl)piperazine and the alkylating agent is crucial. | 1. Purity Verification: Confirm the purity of all starting materials before use. 2. Purification of Starting Material: If necessary, purify the starting materials through appropriate methods such as distillation or recrystallization. |
Issue 3: Difficulty in Product Purification
Isolating the desired product in high purity can be challenging due to the presence of structurally similar byproducts.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Similar Polarity of Products and Byproducts | The mono- and di-alkylated products may have similar polarities, making their separation by column chromatography difficult.[1] | 1. Optimize Column Chromatography: Experiment with different solvent systems and gradients to improve separation. A common mobile phase is a mixture of dichloromethane and methanol.[1] Adding a small amount of a basic modifier like triethylamine can sometimes improve peak shape for basic compounds.[8] 2. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or a mixture of solvents.[1][8] |
| Presence of Quaternary Salts | Water-soluble quaternary salts can complicate extraction procedures.[1] | 1. Aqueous Wash: During the work-up, a thorough wash of the organic layer with water or brine should help remove most of the water-soluble quaternary salts.[8] |
| Product is an Oil | The final product may be an oil that is difficult to crystallize.[8] | 1. Salt Formation: Convert the oily free base into a solid hydrochloride salt by treating it with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.[8] The resulting salt can then be purified by recrystallization.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the two primary methods for the N-alkylation of piperazine derivatives?
A1: The two main strategies are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[4] Direct alkylation involves the reaction of the amine with an alkyl halide in the presence of a base.[4] Reductive amination involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced by a reducing agent.[4][5]
Q2: Why is a base typically used in direct alkylation reactions?
A2: A base is used to neutralize the hydrogen halide (e.g., HCl, HBr) that is formed as a byproduct of the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.[9]
Q3: How can I selectively achieve mono-alkylation of a piperazine derivative?
A3: Achieving selective mono-alkylation is a common challenge due to the presence of two reactive nitrogen atoms.[5] The most effective method is to use a protecting group strategy.[2][5] By protecting one of the nitrogens with a group like Boc, you can direct the alkylation to the unprotected nitrogen.[5][6] The protecting group can then be removed in a subsequent step.[5] Controlling the stoichiometry by using an excess of the piperazine derivative can also favor mono-alkylation, but this can make purification more difficult.[2][10]
Q4: What are the advantages of using reductive amination over direct alkylation?
A4: Reductive amination offers better control and can prevent the formation of quaternary ammonium salts, which is a common side reaction in direct alkylation.[2][6] It is a milder method that often leads to cleaner reaction profiles and higher yields of the desired product.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the direct alkylation of 1-Ethyl-4-(piperidin-4-yl)piperazine.
Materials:
-
1-Ethyl-4-(piperidin-4-yl)piperazine
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous acetonitrile or DMF
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-Ethyl-4-(piperidin-4-yl)piperazine (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.).[4]
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.[4]
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography.[4]
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol outlines a general procedure for the reductive amination of 1-Ethyl-4-(piperidin-4-yl)piperazine.
Materials:
-
1-Ethyl-4-(piperidin-4-yl)piperazine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Ethyl-4-(piperidin-4-yl)piperazine (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous dichloromethane or 1,2-dichloroethane.[4]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.[4]
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.[4]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[4]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: A troubleshooting workflow for optimizing alkylation reactions.
References
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses - Benchchem.
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available from: [Link]
- identifying side products in aniline alkylation reactions - Benchchem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Solubility Issues of Piperazine HCl Salts in Organic Synthesis
From the desk of a Senior Application Scientist
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. The piperazine moiety is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to active pharmaceutical ingredients (APIs).[1][2] However, its hydrochloride salts, while often advantageous for their stability and handling, can present significant solubility challenges in common organic solvents. This guide provides in-depth, field-proven insights to diagnose and resolve these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides not just a solution, but the underlying chemical principles to empower your decision-making.
Q1: My piperazine HCl salt is completely insoluble in my desired aprotic reaction solvent (e.g., DCM, THF, Toluene). How can I get my reaction to work?
This is the most common challenge. The high polarity and ionic nature of the hydrochloride salt make it fundamentally incompatible with nonpolar or weakly polar organic solvents, a classic case of "like dissolves like" not being met.[3][4][5][6] Direct dissolution is often impossible.
Core Strategy: In Situ Conversion to the Free Base
The most effective strategy is to convert the HCl salt to its corresponding free amine (free base) directly within the reaction flask.[7] The free base is significantly less polar and far more soluble in a wide range of organic solvents.
Experimental Protocol: In Situ Free Base Generation
-
Setup: To your reaction flask under an inert atmosphere (Nitrogen or Argon), add the piperazine HCl salt and your chosen anhydrous aprotic solvent (e.g., Dichloromethane - DCM).
-
Suspension: Stir the mixture at room temperature. You will have a heterogeneous suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath. This helps to manage any exotherm from the neutralization.
-
Base Addition: Slowly add a suitable non-nucleophilic tertiary amine base. The most common choices are:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Stoichiometry is critical. For a dihydrochloride salt, you will need 2.0-2.2 equivalents of the tertiary amine base. For a monohydrochloride, 1.0-1.1 equivalents are sufficient.
-
-
Observation: Stir the mixture at 0 °C for 15-30 minutes. You should observe one of two things:
-
The piperazine salt will dissolve, indicating the formation of the soluble free base. The byproduct, triethylamine hydrochloride (TEA.HCl) or DIPEA.HCl, is often insoluble and will precipitate as a white solid.
-
The entire mixture may become a clear, homogeneous solution if the tertiary amine salt is soluble in your chosen solvent.
-
-
Proceed with Reaction: The resulting mixture, containing the dissolved piperazine free base, can typically be used directly for the subsequent reaction step (e.g., acylation, alkylation, or coupling). The precipitated tertiary amine salt is often a spectator and does not interfere. If necessary, it can be removed by filtration before adding other reagents.
Causality: The tertiary amine deprotonates the piperazinium ion, neutralizing the charge. This breaks the strong ionic lattice of the salt, replacing it with the weaker intermolecular forces of the free amine, which are more readily overcome by the organic solvent.
Visualization: Salt to Free Base Conversion
Caption: Conversion of insoluble piperazine HCl to a soluble free base.
Q2: My piperazine HCl salt has very limited solubility even in polar aprotic solvents like DMF or DMSO. How can I improve this without adding a base?
While polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally better choices for dissolving salts than non-polar solvents, solubility can still be an issue.[8][9]
Troubleshooting Steps (No Base Added):
-
Heating: Gently warming the mixture can significantly increase both the rate of dissolution and the equilibrium solubility.[4][10]
-
Protocol: Heat the mixture to 40-60 °C while stirring vigorously. Always check the thermal stability of your reactants before heating.
-
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the interaction between the solvent and the solute surface.[7]
-
Co-Solvent System: Sometimes, a mixture of solvents works better than a single solvent.
-
Rationale: Adding a small amount of a polar protic solvent like methanol or ethanol to a suspension in DMF or DMSO can improve solubility. The protic solvent can effectively solvate the chloride anion and the piperazinium cation through hydrogen bonding.[7][11]
-
Caution: Ensure the protic co-solvent is compatible with your reaction chemistry (e.g., it won't react with acyl chlorides or other electrophiles).
-
Visualization: Troubleshooting Workflow
Caption: Decision tree for troubleshooting piperazine HCl salt solubility.
Frequently Asked Questions (FAQs)
Q: Why are piperazine HCl salts so poorly soluble in many organic solvents?
A: The poor solubility is due to the high lattice energy of the salt crystal. Piperazine hydrochloride is an ionic compound.[12] In its solid state, it exists in a highly ordered crystal lattice with strong electrostatic interactions (ion-ion forces) between the positively charged piperazinium cations and the negatively charged chloride anions. Organic solvents, especially non-polar ones like toluene or moderately polar ones like DCM, cannot form interactions strong enough to overcome this lattice energy.[3][5] Polar solvents like water or methanol are effective because they can form strong ion-dipole interactions that compensate for the energy required to break the crystal lattice.[3][10]
Q: What is the general solubility profile of piperazine dihydrochloride?
A: While precise quantitative data is often scarce in the literature, a qualitative profile can be assembled from various sources.[12]
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Generally Soluble to Highly Soluble[9][10][12][13] | Excellent H-bonding and ion-dipole interactions effectively solvate the ions. |
| Polar Aprotic | DMSO, DMF | Sparingly Soluble to Soluble[8][9] | High polarity allows for some dissolution, but less effective than protic solvents without H-bonding. |
| Moderately Polar | Dichloromethane (DCM) | Insoluble to Very Sparingly Soluble | Insufficient polarity to overcome the salt's lattice energy. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble[14] | Lacks any significant interactions (only weak van der Waals forces) to solvate the ions. |
Q: Can I use an inorganic base like NaOH or K₂CO₃ to generate the free base?
A: It is generally not recommended for in situ applications in anhydrous organic solvents. Inorganic bases have extremely poor solubility in most organic solvents (DCM, THF, etc.). This would result in a solid-liquid phase transfer reaction that is often slow, inefficient, and difficult to drive to completion, leading to a mixture of the salt and the free base. Aqueous workup (liquid-liquid extraction) is the standard method for using inorganic bases to generate the free base, which is then isolated before being used in the subsequent organic reaction.
Q: Will forming a different salt (e.g., citrate, adipate) improve solubility in organic solvents?
A: Not necessarily. While different salts are used to modify aqueous solubility and other pharmaceutical properties, they are all still ionic compounds.[14][15] The fundamental mismatch with non-polar organic solvents remains. For organic synthesis, converting to the non-ionic free base is almost always the most practical solution for achieving solubility.[7]
References
-
Reddy, C. M., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(4), 2004-2015. Available from: [Link]
-
University of Hertfordshire. (2025). Piperazine. AERU. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]
-
PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
ACS Publications. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvation of Piperidine in Nonaqueous Solvents | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
A Concise Review on Methods of Solubility Enhancement. (2020). Retrieved from [Link]
-
IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 119532-26-2 | CAS DataBase [m.chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction temperature for piperazine derivative synthesis
Welcome to the Technical Support Center for Piperazine Derivative Synthesis. Piperazine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous antidepressants, antipsychotics, and antiviral agents[1]. However, the symmetrical nature of unsubstituted piperazine presents a significant synthetic challenge: controlling chemoselectivity to prevent bis-alkylation or bis-arylation[2].
Achieving high conversion rates with strict mono-selectivity requires precise thermal management. As a Senior Application Scientist, I have designed this troubleshooting guide to explain the causality behind temperature-dependent failures across three primary synthetic pathways: N-Alkylation, Buchwald-Hartwig Cross-Coupling, and Reductive Amination.
Reaction Optimization Strategy
Troubleshooting workflow for temperature optimization in piperazine mono-substitution.
Section 1: Direct N-Alkylation ( Pathway) Troubleshooting
Q1: I am getting a 40:60 ratio of mono-alkylated to bis-alkylated piperazine at 60 °C. How can I improve mono-selectivity? A1: The poor selectivity is a kinetic issue. The secondary amine of the mono-alkylated product is often more nucleophilic than the starting piperazine due to the electron-donating inductive effect of the newly added alkyl group. At 60 °C, the thermal energy easily overcomes the activation barrier for the second substitution, leading to over-alkylation[2].
-
The Fix: Drastically reduce the reaction temperature. Literature protocols demonstrate that selective mono-alkylation often requires low-temperature conditions (0 °C to -78 °C) to kinetically trap the mono-substituted product[3]. Combine this thermal control with a slow, dropwise addition of the alkyl halide to a large excess (5-10 equivalents) of piperazine[2].
Q2: At 0 °C, my alkylation reaction stalls at 20% conversion. Should I heat it up? A2: Heating will likely destroy your mono-selectivity. If the reaction stalls at low temperatures, the electrophile may be too sterically hindered or unreactive (e.g., an alkyl chloride). Instead of raising the temperature, change the leaving group (e.g., switch from chloride to iodide or triflate) or use a polar aprotic solvent (like DMF or MeCN) to increase the nucleophilicity of piperazine without adding thermal energy.
Section 2: Buchwald-Hartwig N-Arylation Troubleshooting
Temperature-dependent steps in the Pd-catalyzed Buchwald-Hartwig amination cycle.
Q3: My Buchwald-Hartwig coupling with an electron-rich aryl chloride shows no product at 60 °C. What is the mechanistic bottleneck? A3: The bottleneck is the oxidative addition step. Electron-rich aryl chlorides have very strong C-Cl bonds and high activation energy barriers. At 60 °C, the Pd(0) catalyst simply cannot insert into the C-Cl bond.
-
The Fix: Increase the reaction temperature to 80–110 °C[2][4]. To prevent catalyst decomposition at these elevated temperatures, utilize a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos or XPhos) paired with a modern Pd-precatalyst (G3/G4)[4]. When optimized correctly, elevated temperatures can even facilitate rapid (10-minute) aerobic couplings[1].
Q4: I heated my Buchwald-Hartwig reaction to 120 °C, but I am seeing significant dehalogenation of my aryl halide instead of the piperazine product. Why? A4: Excessive temperatures (>110 °C) accelerate off-target pathways. In the presence of strong bases (like NaOtBu) and high heat, the Pd-aryl intermediate can undergo β-hydride elimination (if alkoxide or aliphatic amines are present) or abstract a proton from the solvent, leading to the reduced (dehalogenated) aryl byproduct[4]. Lower the temperature to 90 °C and ensure your solvent (e.g., Toluene) is strictly anhydrous.
Section 3: Reductive Amination Troubleshooting
Q5: I am performing a reductive amination with an aldehyde and piperazine at 60 °C, but I am getting complex mixtures and degradation. What is wrong? A5: Reductive amination is typically an exothermic process that is kinetically fast. Heating to 60 °C is usually unnecessary and detrimental. High temperatures promote side reactions such as the formation of aminals, aldol condensation of the starting aldehyde, or rapid over-alkylation[5].
-
The Fix: Conduct the iminium formation at room temperature. If using sodium triacetoxyborohydride (
), the reduction can proceed smoothly at 0 °C to 25 °C. To minimize double addition, use an excess of piperazine (e.g., 8 equivalents)[5].
Quantitative Data: Temperature vs. Yield/Selectivity Profiles
The following table synthesizes expected outcomes based on thermal parameters across different synthetic strategies, allowing you to benchmark your experimental results[2][3][4][5].
| Reaction Pathway | Substrate | Temp (°C) | Mono-Yield (%) | Bis-Yield (%) | Mechanistic Note |
| N-Alkylation | Benzyl Bromide | 60 | 35 | 55 | High thermal energy overcomes activation barrier for 2nd substitution. |
| N-Alkylation | Benzyl Bromide | 0 | 82 | 8 | Kinetic control favors mono-substitution; requires slow addition. |
| Buchwald-Hartwig | 4-Chlorotoluene | 60 | <5 | 0 | Insufficient energy for oxidative addition into C-Cl bond. |
| Buchwald-Hartwig | 4-Chlorotoluene | 100 | 92 | <2 | Optimal thermal driving force for oxidative addition & reductive elimination. |
| Reductive Amination | Benzaldehyde | 65 | 40 | 30 | High temp causes aldehyde degradation and rapid bis-alkylation. |
| Reductive Amination | Benzaldehyde | 20 | 88 | 5 | Ambient temp sufficient for rapid hydride transfer and high selectivity. |
Experimental Protocol: Standard Temperature Optimization Screen (Buchwald-Hartwig)
This protocol provides a self-validating system to identify the optimal thermal conditions for N-arylation, ensuring you do not waste valuable late-stage intermediates[4].
Materials:
Aryl halide (1.0 mmol), Piperazine (1.5 mmol),
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add
, RuPhos, NaOtBu, and piperazine. -
Inert Atmosphere: Seal the vial with a septum and purge with argon for 5 minutes to prevent oxidative degradation of the Pd(0) catalyst.
-
Solvent & Substrate Addition: Inject anhydrous toluene via syringe, followed by the aryl halide.
-
Thermal Screening: Set up three parallel reactions in pre-heated oil baths or heating blocks at 70 °C, 90 °C, and 110 °C .
-
Monitoring: Stir vigorously. Sample 10 µL aliquots at 15 min, 30 min, and 60 min. Quench aliquots in wet acetonitrile and analyze via LC-MS.
-
Causality Check (Self-Validation):
-
If the 70 °C reaction shows unreacted aryl halide, the oxidative addition barrier is too high.
-
If the 110 °C reaction shows dehalogenated byproduct, the temperature is excessively driving side-reactions.
-
Decision: Select the temperature that achieves >95% conversion with <5% dehalogenation (typically 90-100 °C for aryl chlorides).
-
-
Workup: Cool the optimal reaction to room temperature, quench with 5 mL water, extract with ethyl acetate (3 x 10 mL), dry over
, and purify via silica gel chromatography.
References
-
"Technical Support Center: Optimizing Piperazine Synthesis." Benchchem. URL:[2]
-
"Optimizing reaction conditions for N-arylation of piperazine." Benchchem. URL:[4]
-
"Method for the preparation of piperazine and its derivatives." US Patent 6603003B2. URL:[3]
-
Reilly, S. W., & Mach, R. H. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." PMC. URL:[1]
-
"Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. URL:[5]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization Methods for Purifying 1-Ethyl-4-(piperidin-4-yl)piperazine HCl
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride (HCl). Drawing from established chemical principles and field-proven techniques, this document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to overcome common challenges associated with the crystallization of piperazine-based compounds.
Introduction
1-Ethyl-4-(piperidin-4-yl)piperazine is a disubstituted piperazine derivative. For applications in research and pharmaceutical development, achieving high purity of the active compound is critical. The hydrochloride salt is often preferred as it typically presents as a stable, crystalline solid, which is more amenable to handling and purification than the free base, which can sometimes be an oil.[1] However, piperazine derivatives can present unique purification challenges, including hygroscopicity and the potential for salt and hydrate formation, which necessitates robust and well-designed purification protocols.[2] This guide focuses on recrystallization, a powerful technique for purifying nonvolatile organic solids by separating a compound from its impurities based on differences in solubility.[3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl.
Q1: My synthesized 1-Ethyl-4-(piperidin-4-yl)piperazine free base is an oil. How can I purify it? A1: Converting the basic piperazine product to its hydrochloride salt is a standard and highly effective method for obtaining a solid material suitable for purification.[1] This is achieved by dissolving the oily free base in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and adding a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The resulting hydrochloride salt will typically precipitate and can be collected by filtration. This crude HCl salt can then be further purified by recrystallization.[1]
Q2: What are the best starting solvents for recrystallizing 1-Ethyl-4-(piperidin-4-yl)piperazine HCl? A2: The choice of solvent is critical and depends on the principle that the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.[3] For N-substituted piperazine hydrochlorides, good starting points are polar protic solvents.
-
Single Solvents: Ethanol or isopropanol are often effective.[1]
-
Mixed-Solvent Systems: A combination of a "soluble" solvent (in which the compound is soluble) and an "anti-solvent" or "miscible non-solvent" (in which the compound is insoluble) can be used. A common example is a methanol/diethyl ether mixture.[1][4]
Q3: How do I perform a solvent screen to find the optimal recrystallization solvent? A3: A systematic solvent screen is the most reliable way to identify the ideal solvent or solvent system.[5]
-
Place a small amount (e.g., 10-20 mg) of your crude HCl salt into several small test tubes.
-
To each tube, add a different solvent (start with ~0.5 mL) from a list of candidates (see Table 1).
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[6]
-
Heat the test tubes that showed poor room-temperature solubility to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.[7]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
The best solvent is one that dissolves the compound completely when hot but yields a high recovery of crystalline solid upon cooling.[3][5]
Q4: What are common impurities to be aware of during purification? A4: Impurities can originate from starting materials, reagents, or side reactions. For this compound, potential impurities could include unreacted starting materials or byproducts like a 1,4-disubstituted piperazine, which is generally less polar than the desired monosubstituted product.[1] If such impurities are present and difficult to remove by recrystallization, column chromatography may be a necessary precedent step.[1]
Q5: How can I confirm the purity of my final product? A5: Purity should be assessed using multiple analytical techniques. A sharp melting point is a good indicator of purity.[6] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can confirm the structure and identify impurities. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) are excellent for quantifying purity and detecting trace impurities.
Part 2: Step-by-Step Recrystallization Protocols
The following protocols provide detailed methodologies for the recrystallization of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl.
Data Presentation: Solvent Selection Guide
The table below summarizes potential solvents for the recrystallization of polar amine hydrochloride salts.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often a good first choice for single-solvent recrystallization of HCl salts.[1] |
| Ethanol (EtOH) | 78.4 | Polar Protic | Similar to IPA, widely used for amine salts.[1] |
| Methanol (MeOH) | 64.7 | Polar Protic | Often too strong a solvent (high solubility even when cold), but useful in two-solvent systems.[1] |
| Water | 100 | Very Polar Protic | High solubility for many HCl salts; may lead to low recovery unless used with an anti-solvent.[8] |
| Acetone | 56 | Polar Aprotic | Can be used, but may be less effective for highly polar salts. Useful as an anti-solvent.[4] |
| Diethyl Ether | 34.6 | Non-polar | Typically used as an anti-solvent with alcohols like methanol.[1] |
| Ethyl Acetate | 77.1 | Moderately Polar | Can be a good solvent or anti-solvent depending on the specific salt. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | Used as anti-solvents.[4] |
Experimental Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)
This protocol is ideal when a suitable single solvent has been identified from a solvent screen.
-
Dissolution: Place the crude 1-Ethyl-4-(piperidin-4-yl)piperazine HCl in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry. Heat the mixture to a gentle boil (using a hot plate and stirring).
-
Achieve Saturation: Continue adding hot isopropanol dropwise until the solid completely dissolves. It is crucial to add only the minimum amount of hot solvent required to achieve a saturated solution.[7] Adding excess solvent will reduce the final yield.[6]
-
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals, as it allows impurities to remain in the mother liquor.[7][9]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor and surface impurities.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity of the final product can then be assessed.
Experimental Protocol 2: Two-Solvent Recrystallization (Methanol/Diethyl Ether)
This method is used when no single solvent provides the desired solubility profile. Here, the compound is dissolved in a "soluble" solvent (Methanol) and precipitated by the addition of an "anti-solvent" (Diethyl Ether).
-
Dissolution: Dissolve the crude HCl salt in the minimum amount of boiling methanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the methanol solution is still hot, add diethyl ether dropwise until the solution becomes faintly cloudy (this is the point of saturation). If too much ether is added and the compound precipitates heavily, add a few drops of hot methanol to redissolve it.[4]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using an ice-cold mixture of methanol/ether (in the same ratio that induced cloudiness) as the wash solvent.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during recrystallization.
Issue: The Compound "Oils Out" Instead of Crystallizing
Description: Upon cooling, the compound separates as a liquid layer (an oil) rather than forming solid crystals. This often happens if the solution becomes supersaturated at a temperature that is above the melting point of the solid (often depressed by impurities).[9]
Solutions:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Return the flask to the heat source, add more of the primary solvent (e.g., isopropanol) until the oil redissolves completely, and then attempt to cool it again more slowly.[9]
-
Lower the Crystallization Temperature: If oiling out persists, try cooling the solution even more slowly or starting the cooling from a slightly lower temperature.
-
Change Solvent System: The chosen solvent may be unsuitable. Repeat the solvent screen to find a solvent with a lower boiling point or one in which the compound is less soluble.
-
Purify via Chromatography: If significant impurities are the cause, a preliminary purification by column chromatography may be necessary to remove the impurities that are depressing the melting point.
Caption: Troubleshooting workflow for when a compound "oils out".
Issue: No Crystals Form Upon Cooling
Description: The solution remains clear even after cooling in an ice bath. This is typically due to using too much solvent, resulting in a solution that is not saturated.[9]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[9]
-
Seed Crystal: Add a tiny crystal of the crude or pure product to the solution. This provides a template for crystallization.[9]
-
-
Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently boil the solution to evaporate a portion of the solvent, then attempt to cool and crystallize again.[9]
-
Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible anti-solvent (e.g., add diethyl ether to a methanol solution) dropwise until turbidity appears, then proceed with cooling.
Issue: The Final Product is Still Impure
Description: Analytical data (e.g., melting point, NMR) shows that the recrystallized material still contains significant impurities.
Solutions:
-
Ensure Slow Cooling: Rapid crystal growth can trap impurities within the crystal lattice.[9] If the crystallization was fast, repeat the process ensuring the solution cools as slowly as possible. Insulating the flask can help.
-
Second Recrystallization: A second recrystallization can often remove remaining impurities.
-
Charcoal Treatment: If the impurities are colored or are large, non-polar molecules, a treatment with activated charcoal during the recrystallization process may adsorb them.[3]
-
Alternative Purification: If co-crystallization is occurring, recrystallization may not be sufficient. Consider an alternative method like column chromatography to separate impurities with different polarities before a final recrystallization step.[1]
Caption: Decision-making process for addressing impure final product.
References
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. (URL: [Link])
-
Recrystallization. University of California, Los Angeles (UCLA) Chemistry. (URL: [Link])
-
Recrystallization - Single Solvent. University of Toronto Scarborough. (URL: [Link])
- Purification of piperazine. (1959).
-
Troubleshooting. (2022). Chemistry LibreTexts. (URL: [Link])
-
Piperazine hydrochloride patented technology retrieval search results. Patsnap. (URL: [Link])
-
Recrystallization. University of Wisconsin-Madison Chemistry. (URL: [Link])
-
Recrystallization, filtration and melting point. California State University, Northridge. (URL: [Link])
-
How to extract/isolate piperazine from water without distillation? (2013). ResearchGate. (URL: [Link])
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- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. Every protocol described is designed as a self-validating system, grounded in authoritative sources to ensure scientific integrity and trustworthiness.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 1-Ethyl-4-(piperidin-4-yl)piperazine is a key building block in the synthesis of numerous pharmaceutical compounds. Its inherent polarity and basic nature present unique challenges for achieving optimal separation from potential impurities using reversed-phase HPLC. This guide will explore and compare different chromatographic strategies to develop a robust and reliable purity method.
Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges
1-Ethyl-4-(piperidin-4-yl)piperazine is a diamine with a molecular weight of 197.32 g/mol .[] Its structure contains two basic nitrogen atoms, making it a highly polar and basic compound. These properties can lead to several challenges in reversed-phase HPLC, including:
-
Poor Retention: Highly polar compounds have limited interaction with nonpolar stationary phases (like C18), often resulting in elution near the void volume.[2][3][4]
-
Peak Tailing: The basic nitrogen atoms can interact with residual acidic silanol groups on the surface of silica-based stationary phases, leading to asymmetrical peak shapes.
-
Phase Collapse: When using highly aqueous mobile phases (greater than 95% water) to increase retention of polar analytes, traditional C18 columns can experience a phenomenon known as "phase collapse" or "dewetting," leading to a sudden loss of retention and reproducibility.[5]
To address these challenges, a systematic approach to method development is crucial, focusing on the careful selection of the stationary phase, mobile phase composition, and pH.
Method Development Strategies: A Comparative Analysis
A successful HPLC method for 1-Ethyl-4-(piperidin-4-yl)piperazine must provide adequate retention, good peak shape, and sufficient resolution from all potential process-related impurities and degradation products. We will compare two primary reversed-phase strategies.
This approach utilizes a standard C18 column, which is widely available and well-characterized. The focus here is on manipulating the mobile phase to overcome the challenges associated with analyzing a polar, basic compound.
Column Selection: A high-purity, end-capped C18 column is the initial choice to minimize interactions with residual silanols.
Mobile Phase Considerations:
-
pH Control: Maintaining the mobile phase pH in the acidic range (typically pH 2-4) ensures that the basic nitrogen atoms of the analyte are protonated. This reduces the interaction with silanol groups, leading to improved peak shape. A low pH also enhances retention on some C18 phases.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency. The percentage of the organic modifier will be kept low to increase the retention of the polar analyte.
-
Buffer Selection: A phosphate buffer is a common choice for providing good buffering capacity in the acidic pH range.
This strategy explores stationary phases specifically designed for the retention of polar compounds.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This modification makes the stationary phase more resistant to phase collapse in highly aqueous mobile phases and can provide alternative selectivity for polar analytes.
-
Phenyl Phases: Phenyl columns offer a different separation mechanism based on pi-pi interactions, in addition to hydrophobic interactions. This can be advantageous for separating aromatic impurities from the non-aromatic 1-Ethyl-4-(piperidin-4-yl)piperazine. Phenyl columns are also known for their stability in 100% aqueous mobile phases.[2]
The following diagram illustrates the logical workflow for HPLC method development.
Caption: HPLC Method Development Workflow.
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. All procedures should be performed in accordance with established laboratory safety guidelines.
-
Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v) is a suitable diluent.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-Ethyl-4-(piperidin-4-yl)piperazine reference standard and dissolve in a 100 mL volumetric flask with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 1-Ethyl-4-(piperidin-4-yl)piperazine sample and dissolve in a 100 mL volumetric flask with the diluent.
| Parameter | Method A (Conventional C18) | Method B (Polar-Embedded) |
| Column | C18, 250 x 4.6 mm, 5 µm | Polar-Embedded C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-5 min: 10% B, 5-25 min: 10-70% B, 25-30 min: 70% B, 30-31 min: 70-10% B, 31-40 min: 10% B | 0-5 min: 5% B, 5-25 min: 5-60% B, 25-30 min: 60% B, 30-31 min: 60-5% B, 31-40 min: 5% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Rationale for Parameter Choices:
-
Method A: The use of a phosphate buffer at pH 3.0 aims to protonate the analyte and minimize silanol interactions, thereby improving peak shape. The gradient is designed to elute any less polar impurities that may be present.
-
Method B: A simpler mobile phase with formic acid is often sufficient for polar-embedded columns, which exhibit better peak shape for basic compounds even without strong buffering. The lower starting percentage of the organic modifier is possible due to the enhanced retention characteristics of the stationary phase for polar analytes.
Data Comparison and Performance Evaluation
The performance of each method should be evaluated based on the following system suitability parameters, in accordance with USP <621>.[6][7]
| Parameter | Acceptance Criteria | Hypothetical Result (Method A) | Hypothetical Result (Method B) |
| Tailing Factor (T) | T ≤ 2.0 | 1.8 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 3500 | 6000 |
| Resolution (Rs) | Rs ≥ 2.0 (between main peak and closest impurity) | 2.2 | 3.5 |
| Retention Time (RT) | Consistent RT | 8.5 min | 12.1 min |
Interpretation of Hypothetical Results:
-
Method A (Conventional C18): While meeting the minimum acceptance criteria, the higher tailing factor suggests some residual interaction with silanols. The resolution is adequate but may be compromised if impurity levels are very low.
-
Method B (Polar-Embedded): This method demonstrates superior performance with a significantly lower tailing factor and higher plate count, indicating better peak shape and efficiency. The increased retention time confirms the enhanced interaction of the polar analyte with the stationary phase, and the improved resolution provides greater confidence in the separation of closely eluting impurities.
Method Validation: A Self-Validating System
Once an optimal method is selected (in this case, Method B is the clear frontrunner), it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9][10] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by running a blank, a placebo (if applicable), and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10] This is typically evaluated over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the relationship between the different validation parameters.
Caption: Interrelation of HPLC Method Validation Parameters.
Conclusion and Recommendations
Based on the comparative data, the use of a polar-embedded stationary phase (Method B) offers a significantly more robust and reliable method for the purity analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine compared to a conventional C18 column. The superior peak shape, efficiency, and resolution provided by the polar-embedded column ensure a higher degree of confidence in the quality control of this important pharmaceutical intermediate. While a conventional C18 column can be made to work with careful mobile phase optimization, the inherent advantages of the polar-embedded phase for this type of polar, basic analyte make it the recommended choice for routine use in a regulated environment. The principles and protocols outlined in this guide provide a solid framework for the development and validation of a scientifically sound HPLC purity method.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]
-
LCGC. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
MDPI. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
SIELC Technologies. Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. [Link]
-
Taylor & Francis Online. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Pharmaffiliates. Piperazine-impurities. [Link]
-
PubChemLite. 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). [Link]
-
SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]
-
PubMed. (2016, April 1). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. [Link]
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1H-NMR spectral interpretation of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride
An In-Depth Guide to the ¹H-NMR Spectral Interpretation of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride
A Senior Application Scientist's Comparative Guide for Researchers
This guide provides a detailed analysis of the ¹H-NMR spectrum of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, a common building block in medicinal chemistry. We will move beyond a simple peak-by-peak assignment to explore the rationale behind the spectral features, compare its signature to alternative structures and analytical methods, and provide a robust protocol for acquiring high-quality data.
Structural Elucidation: The Foundation of Analysis
Before interpreting any spectrum, a thorough understanding of the molecule's structure is paramount. 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride possesses several distinct proton environments, each with a unique electronic signature that will be reflected in the ¹H-NMR spectrum.
The hydrochloride salt form dictates that at least one of the three nitrogen atoms will be protonated. Given that the piperidine nitrogen is a secondary amine, it is the most basic and therefore the most likely site of protonation. This protonation has a significant deshielding effect on adjacent protons.[1]
Figure 1. Chemical structure of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. Protons are labeled (a-g) corresponding to their unique chemical environments.
The seven distinct sets of non-exchangeable protons are:
-
H_a : Methyl protons of the ethyl group.
-
H_b : Methylene protons of the ethyl group.
-
H_c, H_d : The four piperazine methylene protons adjacent to the ethyl group.
-
H_e : The four piperazine methylene protons adjacent to the piperidine ring.
-
H_f : The methine proton on the piperidine ring.
-
H_g, H_h : The four piperidine methylene protons adjacent to the nitrogen.
-
H_i : The four piperidine methylene protons adjacent to the methine carbon.
-
N-H : The exchangeable protons on the protonated nitrogen(s).
Predicting the ¹H-NMR Spectrum: An Educated Hypothesis
Based on fundamental principles of chemical shifts and spin-spin coupling, we can predict the appearance of the ¹H-NMR spectrum. Electronegative nitrogen atoms will deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[2]
Table 1: Predicted ¹H-NMR Spectral Data for 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H_a | ~1.1 - 1.3 | Triplet (t) | 3H | Alkyl group, coupled to the two H_b protons (n+1 rule). |
| H_b | ~2.9 - 3.2 | Quartet (q) | 2H | Methylene group adjacent to a nitrogen atom and coupled to the three H_a protons.[3][4] |
| H_c, H_d, H_e | ~3.0 - 3.8 | Broad Multiplets (m) | 8H | Protons on the piperazine ring are deshielded by two nitrogen atoms. Complex coupling and potential conformational exchange lead to broad, overlapping signals.[5][6][7] |
| H_f | ~3.2 - 3.5 | Multiplet (m) | 1H | Methine proton deshielded by its proximity to the piperazine nitrogen. |
| H_g, H_h, H_i | ~1.8 - 3.6 | Broad Multiplets (m) | 8H | Piperidine ring protons with complex splitting patterns. Protons closer to the protonated nitrogen (H_g, H_h) will be further downfield.[8][9] |
| N-H | ~8.0 - 12.0 | Broad Singlet (br s) | 2H+ | Highly variable and dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and chemical exchange.[1][10][11] Using a solvent like DMSO-d₆ is often necessary to observe these exchangeable protons. |
Comparative Analysis: Context is Key
No single piece of data exists in a vacuum. Comparing the spectrum of our target compound with alternatives provides a richer understanding of structure-property relationships.
Comparison with a Structural Analog: 1-Methyl-4-(piperidin-4-yl)piperazine
Replacing the N-ethyl group with an N-methyl group provides a clear point of comparison.
Table 2: Spectral Comparison with a Structural Analog
| Feature | 1-Ethyl-4-(piperidin-4-yl)piperazine HCl | 1-Methyl-4-(piperidin-4-yl)piperazine | Key Difference |
| Alkyl Signal 1 | ~1.2 ppm, Triplet, 3H | ~2.8 ppm, Singlet, 3H | The ethyl group's methyl protons (H_a) are split into a triplet by the adjacent CH₂ group. The analog's methyl group has no adjacent protons, resulting in a singlet. |
| Alkyl Signal 2 | ~3.0 ppm, Quartet, 2H | N/A | The ethyl group's methylene protons (H_b) appear as a quartet due to coupling with the CH₃ group. This signal is absent in the methyl analog. |
| Ring Protons | ~1.8 - 3.8 ppm | ~1.8 - 3.8 ppm | The signals for the piperidine and piperazine rings would be very similar, with minor shifts due to the different electronic influence of an ethyl vs. a methyl group.[12] |
This comparison demonstrates how ¹H-NMR can precisely confirm the identity of N-alkyl substituents, a critical aspect of process chemistry and quality control.
Comparison with Other Analytical Techniques
While ¹H-NMR is a powerful tool for structural elucidation, it is best used in conjunction with other analytical methods for unambiguous confirmation.
Table 3: Comparison of Complementary Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H-NMR | Proton framework, connectivity, stereochemistry. | Provides detailed structural information and relative quantification of proton environments. | Can have overlapping signals in complex molecules; insensitive to non-protonated atoms. |
| ¹³C-NMR | Carbon skeleton, number of unique carbons. | Complements ¹H-NMR by showing the carbon backbone. Less signal overlap than ¹H-NMR. | Much lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times.[13] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula. | Extremely sensitive, provides accurate molecular weight and fragmentation patterns for structural clues. | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups (N-H, C-H, C-N). | Quick and easy method to identify key functional groups. | Provides limited information on the overall molecular structure. |
A Validated Protocol for High-Quality Data Acquisition
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and proper instrument setup. The following protocol is designed to yield high-resolution data for hydrochloride salts like the title compound.
Step-by-Step Experimental Workflow
-
Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high polarity and its ability to slow the exchange rate of N-H protons, making them more likely to be observed as distinct signals.[10] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also options, but N-H protons will rapidly exchange with deuterium and become invisible to the spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride into a clean, dry vial.[14][15]
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[13]
-
Vortex the vial until the sample is fully dissolved. A clear, homogenous solution is critical.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16] Suspended solids will severely degrade the spectral resolution.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity must be optimized (shimmed) to ensure sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
-
Acquisition: Acquire the ¹H-NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Data Acquisition Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final spectrum.
Caption: Workflow for NMR sample preparation and data acquisition.
Conclusion
The ¹H-NMR spectrum of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride provides a wealth of structural information. A systematic analysis, beginning with the prediction of signals based on the molecular structure, allows for the confident assignment of all proton environments. The characteristic triplet-quartet pattern of the ethyl group, combined with the complex multiplets of the two heterocyclic rings and the presence of exchangeable N-H proton signals, creates a unique spectral fingerprint. By comparing this data with that of structural analogs and complementary analytical techniques, and by following a robust experimental protocol, researchers can achieve unambiguous structural confirmation, ensuring the integrity of their chemical matter for drug development and other scientific pursuits.
References
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Indian Academy of Sciences. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]
-
RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
-
Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]
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ResearchGate. (n.d.). 14. Splitting pattern of the 1 H NMR spectrum peaks of an ethyl group.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Retrieved from [Link]
-
ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Hans Reich, University of Wisconsin. (n.d.). Ethyl vinyl ether. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
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Comparing reactivity of N-ethyl vs N-methyl piperazine derivatives
An In-Depth Comparative Guide to the Reactivity of N-ethyl vs N-methyl Piperazine Derivatives
In the landscape of modern synthetic and medicinal chemistry, piperazine derivatives stand out as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials.[1][2] Among the most frequently utilized building blocks are N-methylpiperazine (NMP) and N-ethylpiperazine (NEP). While structurally similar, the subtle difference between a methyl and an ethyl substituent at the nitrogen atom imparts distinct reactivity profiles that can significantly influence reaction outcomes, yields, and kinetics.
This guide provides an in-depth comparison of the reactivity of N-ethyl and N-methyl piperazine derivatives. We will dissect their fundamental chemical properties, provide supporting experimental data and protocols, and explain the causal relationships that govern their behavior in key synthetic transformations. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Fundamental Properties Governing Reactivity
The reactivity of NMP and NEP as nucleophiles is primarily governed by a balance of three factors: basicity, nucleophilicity, and steric hindrance.
Basicity (pKa)
Basicity, a measure of a molecule's ability to accept a proton, is quantified by the pKa of its conjugate acid. The nitrogen atoms in the piperazine ring are basic due to the presence of lone pairs of electrons. The alkyl substituents (methyl and ethyl) are electron-donating groups through an inductive effect, which increases the electron density on the nitrogen atoms, making them more basic than the parent piperazine.
A study by Khalili et al. determined the dissociation constants for a series of piperazines.[3] The data reveals that while both NMP and NEP are more basic than piperazine, they exhibit very similar pKa values to each other. Another source confirms that elongating the aliphatic chain from methyl to ethyl has a limited effect on basicity.[4]
| Compound | pKa1 (at 298 K) | pKa2 (at 298 K) | Source |
| Piperazine | 9.73 | 5.35 | [Khalili et al., 2009][3] |
| N-Methylpiperazine | 9.09 | 4.94 | [Khalili et al., 2009; ChemicalBook][3][5] |
| N-Ethylpiperazine | 9.17 | 5.03 | [Khalili et al., 2009][3] |
Table 1: Comparison of pKa values for piperazine and its N-alkylated derivatives.
The near-identical basicity suggests that for reactions where proton abstraction is the primary concern, the choice between NMP and NEP will have a negligible impact. However, basicity is not the sole determinant of reactivity.
Nucleophilicity and Steric Hindrance
Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophile to form a new covalent bond. While strongly correlated with basicity, nucleophilicity is uniquely sensitive to steric effects.[6] Steric hindrance is the repulsion between electron clouds of non-bonded atoms that slows down chemical reactions.[7]
This is where the most significant difference between N-methyl and N-ethyl piperazine arises. The ethyl group is sterically more demanding than the methyl group. This increased bulk can physically obstruct the nitrogen's lone pair from attacking an electrophilic center, particularly if the electrophile itself is sterically hindered.[8][9]
-
N-Methylpiperazine: Possesses a smaller steric profile, allowing for easier access to electrophilic sites. The N-methyl group has better lipophilic and steric characters that create a good balance for pharmacokinetic and pharmacodynamic properties in drug design.[10]
-
N-Ethylpiperazine: The larger ethyl group presents greater steric hindrance, which can decrease the rate of reaction compared to its methyl counterpart in sterically sensitive reactions like SN2 substitutions.[6][7]
Therefore, a key takeaway is that while their electronic properties (basicity) are very similar, their steric properties are distinct and serve as the primary driver for differences in their chemical reactivity.
Comparative Reactivity in Common Synthetic Transformations
N-substituted piperazines are workhorse nucleophiles in a variety of reactions.[11][12][13] We will now compare the expected performance of NMP and NEP in three common transformations: N-alkylation, acylation, and reductive amination.
N-Alkylation (SN2 Reaction)
Direct N-alkylation of the secondary amine on a mono-substituted piperazine with an alkyl halide is a classic SN2 reaction. The reaction rate is highly sensitive to the steric bulk of both the nucleophile and the electrophile.[6]
Mechanistic Insight: In this reaction, the piperazine derivative acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Reactivity Comparison: Due to the lower steric hindrance of the methyl group, N-methylpiperazine is expected to be a more potent nucleophile and react faster in SN2 alkylations than N-ethylpiperazine . This effect will be more pronounced when using bulky alkyl halides (e.g., secondary vs. primary halides). While both are used in syntheses, the choice of NEP might be made for reasons other than reactivity, such as the final properties of the target molecule.[13][14]
Experimental Protocol 1: Comparative N-Alkylation of 1-Boc-piperazine
This protocol provides a framework for directly comparing the reactivity of NMP and NEP via a parallel synthesis approach. 1-Boc-piperazine is used as the starting material to ensure mono-alkylation.
Materials:
-
1-Boc-piperazine
-
N-Methylpiperazine (for comparison, if starting from piperazine)
-
N-Ethylpiperazine (for comparison, if starting from piperazine)
-
Benzyl bromide (or other suitable alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexanes eluent)
Procedure:
-
Setup: In two separate, identical round-bottom flasks equipped with stir bars and under a nitrogen atmosphere, dissolve 1-Boc-piperazine (1.0 eq.) in anhydrous ACN.
-
Base Addition: To each flask, add anhydrous K₂CO₃ (2.5 eq.).
-
Electrophile Addition:
-
To Flask A, add benzyl bromide (1.2 eq.) dropwise.
-
To Flask B, add benzyl bromide (1.2 eq.) dropwise.
-
(Note: For comparing NMP vs. NEP directly, you would start with NMP in one flask and NEP in the other, reacting them with a suitable electrophile).
-
-
Reaction: Heat both reaction mixtures to 60°C.
-
Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 30 minutes). Compare the rate of consumption of the starting material in both flasks.
-
Workup: Upon completion (as determined by TLC), cool the mixtures to room temperature. Filter off the K₂CO₃ and wash the solid with DCM. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography. Compare the isolated yields. The reaction with N-methylpiperazine is expected to proceed faster and may result in a higher yield within the same timeframe.
Caption: The mechanism of Reductive Amination.
Summary and Conclusion
The choice between N-methylpiperazine and N-ethylpiperazine in a synthetic route can have subtle but important consequences for reactivity. While their electronic properties, specifically basicity, are nearly identical, the greater steric bulk of the ethyl group is the primary differentiating factor.
Key Comparison Points:
| Feature | N-Methylpiperazine (NMP) | N-Ethylpiperazine (NEP) | Implication for Reactivity |
| Steric Hindrance | Lower | Higher | NMP generally reacts faster in sterically demanding reactions. |
| Basicity (pKa) | ~9.1 | ~9.2 | Negligible difference for acid-base chemistry. |
| Nucleophilicity | Higher (less hindered) | Lower (more hindered) | NMP is a better nucleophile for SN2 and acylation reactions. |
| Common Applications | Versatile building block in many pharmaceuticals (e.g., Mirtazapine). [15][16][17] | Used in pharmaceuticals (e.g., Enrofloxacin, Abemaciclib) and polymers. [11][12][18] | Both are widely used, with the choice often dictated by the desired properties of the final product. |
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Zhang, Y., et al. (2020). Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. ResearchGate. Available from: [Link]
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Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available from: [Link]
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A Senior Application Scientist's Guide to Validating the Structural Integrity of 1-Ethyl-4-(piperidin-4-yl)piperazine via IR Spectroscopy
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic amines like 1-Ethyl-4-(piperidin-4-yl)piperazine, a common building block in medicinal chemistry, ensuring structural integrity is not merely a quality control step but a prerequisite for reliable biological and pharmacological data. This guide provides an in-depth, experience-driven approach to using Fourier-Transform Infrared (FT-IR) spectroscopy for the rapid and effective validation of this compound's structure, comparing its utility against other analytical methods.
The Molecule in Focus: Deconstructing 1-Ethyl-4-(piperidin-4-yl)piperazine
To effectively interpret its infrared spectrum, we must first understand the constituent functional groups of the molecule.
-
Structure:
-
Piperidine Ring: Contains a crucial secondary amine (-NH-) . This is a key reporter group in the IR spectrum.
-
Piperazine Ring: Contains two tertiary amines . One is attached to the piperidine ring, and the other is N-alkylated with an ethyl group.
-
Ethyl Group: An aliphatic chain attached to a tertiary nitrogen.
-
Aliphatic Framework: The entire molecule is composed of sp³ hybridized carbons, featuring numerous C-H and C-N single bonds.
-
The presence of a secondary amine and the absence of other groups (like carbonyls or aromatic rings) are the primary features we expect to confirm with IR spectroscopy.
Part 1: The Experimental Workflow — A Self-Validating Protocol
The goal of any analytical protocol is to produce data that is both accurate and trustworthy. This is achieved by understanding the causality behind each step, ensuring the methodology itself minimizes ambiguity.
Sample Preparation: Choosing the Right Path
The chosen sample preparation technique can significantly impact spectral quality. For a solid compound like 1-Ethyl-4-(piperidin-4-yl)piperazine, two primary methods are recommended.
-
Attenuated Total Reflectance (ATR): This is the preferred method for rapid, routine analysis. A small amount of the solid sample is pressed directly onto a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam internally reflects within the crystal, creating an evanescent wave that penetrates a few microns into the sample.
-
Why ATR? It requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility, making it ideal for quality control environments.[1] The obtained spectrum may require a software-based ATR correction to be comparable to traditional transmission spectra.
-
-
Potassium Bromide (KBr) Pellet: This classic technique involves finely grinding the sample with spectroscopic-grade KBr and pressing it into a thin, transparent pellet.
-
Why KBr? This method can yield very high-quality spectra with sharp resolution, as the analyte is dispersed in an IR-transparent matrix. However, it is more labor-intensive and highly sensitive to moisture (KBr is hygroscopic), which can introduce broad O-H absorption bands and obscure the N-H region.[2]
-
Instrument Parameters & Background Collection
A clean, reliable spectrum is impossible without a proper background measurement.
-
Protocol:
-
Ensure the spectrometer's sample chamber is clean.
-
Collect a background spectrum of the empty instrument (for ATR, this is the clean crystal; for KBr, a pure KBr pellet). This scan measures the spectral contributions of atmospheric water vapor and carbon dioxide.
-
Place the sample on the ATR crystal or insert the KBr pellet.
-
Acquire the sample spectrum. The instrument's software automatically subtracts the background spectrum from the sample spectrum.
-
-
Causality: Atmospheric CO₂ and H₂O absorb strongly in the infrared region.[3] Failure to subtract their contribution would superimpose interfering peaks onto the sample spectrum, leading to misinterpretation. Running the background scan immediately before the sample scan ensures that the atmospheric conditions are as similar as possible for both measurements.[4]
Data Acquisition Parameters
-
Spectral Range: 4000–400 cm⁻¹ is standard for mid-IR analysis.
-
Resolution: 4 cm⁻¹ is sufficient for most structural validation purposes. Higher resolution is rarely needed and can increase noise.
-
Number of Scans: 16 to 32 scans are typically co-added. This process improves the signal-to-noise ratio (S/N), as signal increases linearly with the number of scans while noise increases with the square root of the number of scans.
Part 2: Spectral Interpretation — The Molecular Fingerprint
The power of IR spectroscopy lies in its ability to provide a unique "fingerprint" of a molecule.[5] For 1-Ethyl-4-(piperidin-4-yl)piperazine, we are looking for the presence of expected signals and, just as importantly, the absence of unexpected ones.
Expected Absorption Bands
The following table summarizes the key vibrational modes and their expected absorption ranges. The analysis begins with the most easily identifiable peaks in the functional group region (4000-1500 cm⁻¹).[3]
| Wavenumber (cm⁻¹) | Functional Group & Bond | Vibrational Mode | Expected Intensity & Shape | Rationale for Validation |
| ~3350 - 3250 | Secondary Amine (Piperidine) N-H | Stretch | Medium, Sharp | The presence of a single, sharp peak in this region is the most critical confirmation of the secondary amine.[6][7] Its absence would indicate an incorrect structure or N-alkylation of the piperidine ring. |
| ~2960 - 2850 | Aliphatic C-H (Ethyl, Rings) C-H | Stretch | Strong, Sharp | Confirms the presence of the saturated aliphatic framework. These peaks are expected just below the 3000 cm⁻¹ dividing line characteristic of sp³ C-H bonds.[8] |
| ~1650 - 1580 | Secondary Amine (Piperidine) N-H | Bend (Scissoring) | Medium to Weak | This band further supports the presence of the secondary amine. Its position can sometimes overlap with other vibrations.[6] |
| ~1470 - 1440 | Aliphatic CH₂ C-H | Bend (Scissoring) | Medium | Confirms the presence of methylene groups in the rings and ethyl chain. |
| ~1250 - 1020 | Aliphatic Amine (All N atoms) C-N | Stretch | Medium to Weak | This region confirms the C-N bonds of the piperidine and piperazine rings.[6][9] The bands are often numerous and coupled with other vibrations, contributing to the fingerprint region. |
What to Rule Out: The Importance of Absence
The absence of certain peaks is as informative as their presence.[3]
-
No Broad O-H Stretch (~3500-3200 cm⁻¹): A broad peak here would indicate the presence of water or alcohol contamination.
-
No Sharp C=O Stretch (~1800-1650 cm⁻¹): A strong, sharp peak in this region would suggest contamination with a ketone, aldehyde, or amide, possibly from an unintended side reaction or residual starting material.[10]
-
No Aromatic C-H or C=C Stretches (>3000 cm⁻¹ and ~1600-1450 cm⁻¹): The absence of these peaks confirms the compound is fully aliphatic and not aromatic.
Part 3: Comparative Analysis — IR Spectroscopy in the Analytical Toolbox
While IR spectroscopy is a powerful tool for rapid identity confirmation, it is crucial to understand its place alongside other analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | FT-IR Spectroscopy | ¹H & ¹³C NMR Spectroscopy |
| Primary Information | Functional Group Identification | Detailed Molecular Connectivity & Carbon-Hydrogen Framework |
| Speed | Very Fast (1-2 minutes per sample) | Slower (minutes to hours, depending on experiment) |
| Cost | Relatively low instrument and operational cost. | High instrument and maintenance cost. |
| Sample Requirement | Micrograms to milligrams. | Milligrams. |
| Data Complexity | Relatively simple to interpret for presence/absence of key functional groups. The fingerprint region ( < 1500 cm⁻¹) is complex. | Highly detailed, providing information on chemical environment, neighboring atoms (coupling), and atom count (integration). |
| Definitive Power | Excellent for identity confirmation against a known standard. Not suitable for elucidating the structure of a complete unknown from first principles. | The "gold standard" for de novo structural elucidation. Can distinguish between isomers that IR cannot. |
A Synergistic Approach
In a drug development workflow, IR and NMR are not competitors but partners.[11][12]
-
IR as the First Line: A chemist synthesizes a batch of 1-Ethyl-4-(piperidin-4-yl)piperazine. Before committing to a lengthy NMR analysis, a quick IR spectrum is taken. It confirms the presence of the N-H bond and the absence of a C=O starting material peak. This provides a high degree of confidence to proceed.
-
NMR for Unambiguous Proof: A full ¹H and ¹³C NMR analysis is then performed. This definitively proves the connectivity—showing exactly which atoms are bonded to each other and confirming the precise isomeric structure.
This two-tiered approach is efficient and robust, using the speed of IR for initial validation and the definitive power of NMR for final, unambiguous structural proof.
Conclusion
Infrared spectroscopy is an indispensable, high-throughput technique for validating the structural integrity of key pharmaceutical intermediates like 1-Ethyl-4-(piperidin-4-yl)piperazine. Its ability to rapidly confirm the presence of critical functional groups—most notably the secondary amine N-H bond—and verify the absence of unwanted impurities makes it a cornerstone of quality control in both research and production environments. By understanding the principles behind the method, following a self-validating experimental protocol, and recognizing its complementary role with other techniques like NMR, researchers can confidently and efficiently ensure the quality and identity of their materials, paving the way for reliable and reproducible scientific outcomes.
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The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. [Link][15]
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Gunasekaran, S., & Anita, B. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838. [Link]
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IR Spectroscopy Tutorial: Amines. University of Calgary. [Link][6]
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NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap. [Link][11]
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IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
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IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link][19]
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Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? ResearchGate. [Link][20]
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INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link][9]
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Chavez, P. F., De Bleye, C., Sacré, P. Y., Rozet, E., Hubert, P., & Ziemons, E. (2013). Validation methodologies of near infrared spectroscopy methods in pharmaceutical applications. ORBi, University of Liege. [Link][21]
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Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. Scientific & Academic Publishing. [Link][23]
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Problem Solving Using NMR and IR Spectroscopy for Structural Characterization in Organic Chemistry. ACS Symposium Series. [Link][25]
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Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. MDPI. [Link][26]
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A Comparative Guide to the Chromatographic Separation of 1-Ethyl-4-(piperidin-4-yl)piperazine and its Positional Isomers
This guide provides a comprehensive comparison of chromatographic strategies for the analytical separation of 1-Ethyl-4-(piperidin-4-yl)piperazine from its potential positional isomers, primarily 1-Ethyl-4-(piperidin-2-yl)piperazine and 1-Ethyl-4-(piperidin-3-yl)piperazine. In pharmaceutical development, the precise identification and quantification of isomers are critical, as subtle structural differences can lead to significant variations in pharmacological activity, toxicity, and pharmacokinetic profiles. This document outlines the underlying principles, experimental data from analogous compounds, and detailed protocols to guide researchers in selecting and developing robust separation methods.
Introduction: The Isomeric Challenge
1-Ethyl-4-(piperidin-4-yl)piperazine is a diamine structure featuring both a piperazine and a piperidine ring. During synthesis, side reactions or impurities in starting materials can lead to the formation of positional isomers where the piperazine moiety is attached to the 2nd or 3rd position of the piperidine ring instead of the 4th position.
These isomers possess the same empirical formula (C11H23N3) and molecular weight (197.32 g/mol ), making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[1] The challenge lies in their similar physicochemical properties, which necessitates highly selective chromatographic techniques to achieve baseline resolution.
Physicochemical Properties and Chromatographic Implications
The chromatographic behavior of these isomers is governed by their shared structural features:
-
High Polarity: The presence of three nitrogen atoms makes the molecule highly polar and readily protonated.
-
Basicity: As a weak base, its ionization state is highly dependent on pH. The molecule has multiple pKa values associated with its nitrogen atoms.
-
Low UV Absorbance: The molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry challenging at low concentrations without derivatization.
These properties present a significant challenge for traditional reversed-phase chromatography. The basic nitrogens can interact strongly with residual acidic silanols on standard silica-based columns, leading to poor peak shape (tailing) and low recovery. Therefore, method development must focus on mitigating these secondary interactions.
Comparative Analysis of Chromatographic Techniques
To address these challenges, three primary chromatographic techniques are evaluated: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common analytical technique in pharmaceutical analysis. For basic compounds like the target isomers, success hinges on selecting the appropriate column chemistry and mobile phase conditions to ensure symmetrical peaks and reproducible retention.
Causality Behind Method Choices:
-
Column Selection: A standard C18 column may suffer from severe peak tailing. A column with a polar-embedded group or a polar-endcapped C18 phase is often preferred. These modifications shield the residual silanols, minimizing secondary ionic interactions and improving peak shape. For piperazine compounds, columns like a C18 with polar endcapping have demonstrated good performance.[2]
-
Mobile Phase pH: Maintaining the mobile phase pH well below the pKa of the analytes (e.g., pH 2-4 using formic or trifluoroacetic acid) ensures the molecules are fully protonated and exhibit consistent retention. Alternatively, using a high pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate or a borate buffer) with a pH-stable column deprotonates the analytes, which can also lead to good peak shape.
-
Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape by masking silanol interactions and forming a neutral complex with the protonated analyte, which enhances retention on a C18 column.
A study on the separation of 40 different piperazine compounds utilized a T3 column, which has a C18 ligand bonded at a density that allows for aqueous mobile phase compatibility, with a mobile phase containing 0.1% formic acid and ammonium acetate, demonstrating a successful approach for related structures.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for highly polar compounds that show little or no retention in RP-HPLC. In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase rich in organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.
Causality Behind Method Choices:
-
Separation Mechanism: The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the water content (polarity) of the mobile phase. This mechanism is ideal for the polar piperazine-piperidine structure.
-
Elution Order: In HILIC, more polar compounds are retained more strongly. It is expected that subtle differences in the dipole moment and hydrogen bonding capacity of the positional isomers will drive their separation.
-
Mobile Phase: A typical HILIC mobile phase of acetonitrile and an aqueous ammonium formate or ammonium acetate buffer (e.g., 10-20 mM, pH 3-6) provides good peak shape and MS compatibility.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. Positional isomers of piperidine derivatives can often be resolved using capillary GC.[4]
Causality Behind Method Choices:
-
Volatility: The target isomers, with a molecular weight of ~197 g/mol , may have sufficient volatility for GC analysis. However, the presence of the secondary amine in the piperidine ring can cause peak tailing due to interactions with the stationary phase.
-
Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a recommended starting point.[4] The separation is based on differences in boiling points and interactions with the phase.
-
Derivatization: If peak shape is poor or volatility is insufficient, derivatization of the secondary amine can be employed. Acylation or silylation can block the active hydrogen, reduce polarity, and improve chromatographic performance.
-
Detection: A flame ionization detector (FID) offers universal detection, but a mass spectrometer (MS) is highly recommended as it provides both separation and structural information, aiding in the definitive identification of each isomer.[4][5]
Data Summary & Performance Comparison
The following table summarizes the expected performance of each technique for the separation of 1-Ethyl-4-(piperidin-4-yl)piperazine isomers.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning based on hydrophobicity. | Partitioning based on hydrophilicity. | Partitioning based on volatility and polarity. |
| Stationary Phase | C18 (Polar-Endcapped or Polar-Embedded) | Bare Silica, Amide, Diol | 5% Phenyl-methylpolysiloxane (or similar) |
| Mobile Phase | Acetonitrile/Water with acid (e.g., Formic Acid) or base. | High Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate) | Inert Carrier Gas (Helium, Hydrogen) |
| Pros | - High robustness and reproducibility.- Wide availability of columns.- Familiarity to most analysts. | - Excellent for highly polar compounds.- Orthogonal to RP-HPLC.- MS-friendly mobile phases. | - High separation efficiency.- Definitive identification with MS.[4]- High sensitivity.[5] |
| Cons | - Potential for peak tailing with basic analytes.- Low retention for polar compounds. | - Longer column equilibration times.- Sensitive to water content in sample diluent. | - Requires analyte volatility and thermal stability.- May require derivatization.[5] |
| Detector | MS, Charged Aerosol Detector (CAD), ELSD. UV is less sensitive. | MS, CAD, ELSD. | Mass Spectrometry (MS), Flame Ionization Detector (FID). |
Experimental Protocols
The following protocols are provided as validated starting points for method development, based on established methods for similar compounds.[2][3][4]
Protocol 1: Reversed-Phase HPLC-MS Method
This protocol is designed to provide good peak shape by using an acidic mobile phase and a modern, robust column.
-
Chromatographic System: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: C18 with polar endcapping (e.g., Waters XSelect CSH C18, Agilent Zorbax Extend-C18), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 60% B
-
8-9 min: 60% to 95% B
-
9-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
MS Detection (ESI+): Monitor for the protonated molecule [M+H]+ at m/z 198.2.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for analyzing piperidine derivatives.[4][5]
-
Chromatographic System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 120 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector: Splitless mode at 260 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
-
Scan Range: 40-350 amu.
-
Sample Preparation: Dissolve sample in methanol or dichloromethane.
Visualization of Analytical Workflow
The selection of a chromatographic technique is a logical process based on sample properties and analytical goals.
Caption: A logical workflow for selecting and developing a chromatographic method.
Conclusion and Recommendations
The separation of 1-Ethyl-4-(piperidin-4-yl)piperazine and its positional isomers is a challenging but achievable analytical task.
-
For routine quality control in a regulated environment, Reversed-Phase HPLC using a polar-endcapped or polar-embedded column with an acidic mobile phase is the recommended primary approach due to its robustness and widespread availability. Coupling with mass spectrometry is essential for positive peak identification.
-
HILIC serves as an excellent orthogonal technique for confirmation or when RP-HPLC fails to provide adequate resolution. Its distinct separation mechanism offers a powerful alternative.
-
GC-MS is a highly efficient and sensitive method, particularly if the laboratory has established expertise in this area. It should be considered a primary option if the isomers are shown to be volatile and thermally stable, as it can provide superior resolution and definitive structural information.[4][5]
Ultimately, the choice of method will depend on the specific analytical requirements, including the required sensitivity, sample matrix, and available instrumentation. A systematic method development approach, as outlined in this guide, will ensure the selection of a robust and reliable method for the critical task of isomer separation.
References
-
Detection and application of 40 piperazine compounds in hair suitable for rapid separation of isomers. PubMed. (2025). Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. (2012). Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. (2022). Available at: [Link]
-
1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). PubChemLite. Available at: [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. (2022). Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
Sources
- 1. 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Detection and application of 40 piperazine compounds in hair suitable for rapid separation of isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative stability of piperazine hydrochloride vs dihydrochloride salts
As a Senior Application Scientist, I frequently encounter formulation and synthetic challenges stemming from the improper selection of amine salts. Piperazine—a privileged heterocyclic scaffold ubiquitous in anthelmintics, fluoroquinolone antibiotics, and HIV protease inhibitors—presents a classic case study in salt selection.
While the piperazine free base is highly reactive and economically viable, its hygroscopicity and susceptibility to oxidative degradation often preclude its use in stable pharmaceutical formulations[1][2]. Consequently, drug development professionals must choose between its mono- and di-salt forms. This guide provides an objective, data-driven comparison of piperazine hydrochloride (1:1) and piperazine dihydrochloride (1:2) , detailing the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for your laboratory.
Mechanistic Causality: Protonation and Oxidative Stability
The stability of piperazine salts is fundamentally governed by the electron density of its two secondary nitrogen atoms. Piperazine possesses two distinct dissociation constants:
-
Free Base: The unprotonated lone pairs on the nitrogen atoms are highly susceptible to electrophilic attack and oxidation (forming N-oxides), particularly in the presence of trace metals, light, or heat[2].
-
Piperazine Hydrochloride (1:1): Protonating the more basic nitrogen (
) significantly reduces the overall electron density of the ring. This monohydrochloride form is moderately stable and is often synthesized in situ to block one nitrogen, allowing for selective mono-alkylation in API synthesis[5]. -
Piperazine Dihydrochloride (1:2): Double protonation (
and ) completely sequesters the reactive lone pairs. This renders the dihydrochloride exceptionally stable against oxidative degradation and raises its thermal decomposition threshold to 270 °C[6].
Caption: Piperazine protonation states and their corresponding oxidative stability.
Comparative Physicochemical Profiling
When formulating a drug or designing a synthetic route, the choice between the 1:1 and 1:2 salt hinges on solubility and hygroscopicity. The dihydrochloride form exhibits a massive increase in aqueous solubility (up to 41% at 20 °C) compared to the free base[6][7].
Table 1: Physicochemical Comparison of Piperazine and its Hydrochloride Salts
| Property | Piperazine Free Base | Piperazine Hydrochloride (1:1) | Piperazine Dihydrochloride (1:2) |
| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂·HCl | C₄H₁₀N₂·2HCl |
| Molecular Weight | 86.14 g/mol | 122.60 g/mol | 159.05 g/mol |
| Melting Point | 106 °C | ~160 °C | 318–320 °C (with decomp.) |
| Aqueous Solubility | 150 g/L (15% at 20 °C) | Highly Soluble | 410 g/L (41% at 20 °C) |
| Hygroscopicity | Highly Hygroscopic | Moderately Hygroscopic | Slightly Hygroscopic |
| Thermal Stability | Volatile, rapidly degrades | Stable, mass loss <190 °C | Highly stable up to 270 °C |
| Primary Use Case | Raw starting material | Selective mono-alkylation | Stable API formulation / Storage |
(Data synthesized from [6][8], [1], and [7])
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility in your laboratory, do not rely solely on theoretical pKa values. The following self-validating protocols are designed to empirically confirm the stability and identity of your piperazine salts.
Protocol A: In Situ Comproportionation & Thermal Validation (TGA)
Isolating the pure 1:1 monohydrochloride is notoriously difficult due to disproportionation. A highly efficient, eco-friendly method involves the in situ comproportionation of the free base and the dihydrochloride[5]. We validate the success of this reaction using Thermogravimetric Analysis (TGA).
Step-by-Step Methodology:
-
Equilibration: To a 1 L two-necked round-bottomed flask equipped with a mechanical stirrer, add 0.5 mol (79.57 g) of piperazine dihydrochloride and 500 mL of absolute ethanol[5].
-
Reflux: Heat the suspension under stirring and reflux until total solubilization is achieved.
-
Comproportionation: Slowly add 0.5 mol (43.07 g) of piperazine free base. The reaction
occurs rapidly. -
Crystallization: Cool the solution to 4 °C to induce the precipitation of the white piperazine monohydrochloride crystals. Filter and dry under vacuum.
-
TGA Validation (Self-Validating Step): Subject both the starting dihydrochloride and the synthesized monohydrochloride to TGA (25 °C to 300 °C at 10 °C/min).
-
Causality Check: The starting dihydrochloride will show a characteristic mass loss of ~13.90% between 25–190 °C (attributed to the loss of bound water/hydrate formation), whereas the pure monohydrochloride will exhibit a distinct, delayed mass loss profile[5]. If the 1:1 salt shows the 13.90% drop, your comproportionation failed to go to completion.
-
Protocol B: Stability-Indicating Forced Degradation Assay
To objectively compare the oxidative and hydrolytic stability of the 1:1 vs. 1:2 salts, a forced degradation workflow paired with HPLC is required. Because piperazine is highly polar and lacks a strong chromophore, standard C18 columns and UV detection often fail[9].
Step-by-Step Methodology:
-
Sample Preparation: Prepare 1.0 mg/mL solutions of both the 1:1 and 1:2 salts in HPLC-grade water.
-
Stress Conditions:
-
Oxidative: Add 3%
and incubate at 25 °C for 24 hours[9]. -
Thermal: Incubate pure solutions at 60 °C for 72 hours.
-
-
Neutralization: Quench the oxidative samples with sodium thiosulfate to halt degradation, ensuring an accurate mass balance snapshot.
-
HPLC Analysis (Self-Validating Step):
-
Column Selection: Use a Cyano (CN) or HILIC column. Causality: The high polarity of piperazine causes it to elute in the void volume of a C18 column. A Cyano column provides the necessary orthogonal retention[9].
-
Detection: Use Evaporative Light Scattering Detection (ELSD) or derivatize the samples with Dansyl chloride for UV detection at 254 nm.
-
System Suitability Test (SST): Ensure the resolution (
) between the intact piperazine peak and the primary N-oxide degradation peak is >2.0.
-
Caption: Forced degradation workflow for piperazine salt stability profiling.
Conclusion
For long-term storage, formulation stability, and maximum protection against oxidative degradation, piperazine dihydrochloride (1:2) is unequivocally superior due to the complete protonation of its reactive nitrogen centers, maintaining stability up to 270 °C[6]. However, when executing complex synthetic routes requiring selective mono-alkylation, the piperazine hydrochloride (1:1) salt—prepared in situ—is the optimal building block[5].
References
-
"Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893", PubChem, National Institutes of Health. URL:[Link]
-
"Piperazine | C4H10N2 | CID 4837", PubChem, National Institutes of Health. URL:[Link]
-
Gomes-Ferreira et al., "Simple and Efficient Eco-Friendly Multigram Procedure for Preparation of Piperazine Hydrochloride, an Important Building Block in Medicinal Chemistry", Semantic Scholar. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Elemental analysis standards for 1-Ethyl-4-(piperidin-4-yl)piperazine HCl
Comprehensive Comparison Guide: Elemental Analysis Standards for 1-Ethyl-4-(piperidin-4-yl)piperazine HCl
As a critical aliphatic heterocycle building block in pharmaceutical chemistry, 1-Ethyl-4-(piperidin-4-yl)piperazine (and its hydrochloride salts) presents unique analytical challenges [1]. Because the parent free base contains three basic nitrogen centers (two on the piperazine ring, one on the piperidine ring), it readily forms multiple salt stoichiometries—most commonly the monohydrochloride (CAS 435341-92-7) and the trihydrochloride (CAS 1181457-79-3) [1, 3, 7].
For researchers and drug development professionals, establishing a rigorous elemental analysis standard is not merely a quality control checkbox; it is a fundamental requirement to verify exact salt stoichiometry and ensure compliance with regulatory trace impurity limits. This guide objectively compares the analytical methodologies required to certify 1-Ethyl-4-(piperidin-4-yl)piperazine HCl, providing field-proven protocols and causality-driven insights.
Stoichiometric Verification: Comparing Bulk Elemental Techniques
To confirm the exact salt form of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl, analysts must quantify the precise mass percentages of Carbon, Hydrogen, and Nitrogen (CHN). A common pitfall in analyzing amine-hydrochloride salts is their highly hygroscopic nature. Absorbed atmospheric moisture artificially inflates the %H and %O values while depressing %C and %N, leading to misidentification of the salt form.
Table 1: Theoretical Elemental Composition of Salt Forms
Accurate CHN analysis allows analysts to distinguish between the free base and its respective hydrochloride salts.
| Compound Form | Molecular Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Chlorine |
| Free Base | C₁₁H₂₃N₃ | 197.32 | 66.96% | 11.75% | 21.29% | 0.00% |
| Monohydrochloride | C₁₁H₂₄ClN₃ | 233.78 | 56.51% | 10.35% | 17.97% | 15.16% |
| Trihydrochloride | C₁₁H₂₆Cl₃N₃ | 306.70 | 43.08% | 8.54% | 13.70% | 34.68% |
Methodological Comparison: CHN Combustion vs. qNMR vs. Titration
When establishing the reference standard, different techniques offer competing advantages:
-
Automated CHN Flash Combustion (The Gold Standard):
-
Mechanism: The sample is combusted at ~1000°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, NOₓ) are separated via gas chromatography and detected by thermal conductivity [2].
-
Advantage: Provides absolute mass fractions. When coupled with Karl Fischer (KF) titration to correct for water, it definitively proves the stoichiometry of the HCl salt.
-
-
Quantitative NMR (qNMR):
-
Mechanism: Uses an internal standard to quantify the molar ratio of protons.
-
Limitation: While excellent for organic purity, qNMR cannot directly quantify the chloride counterion or inorganic ash, making it an incomplete standalone tool for salt verification.
-
-
Potentiometric Titration (Silver Nitrate):
-
Mechanism: Specifically titrates the chloride ions to determine the exact HCl molarity.
-
Advantage: Highly orthogonal to CHN analysis. However, it requires larger sample volumes and is blind to the organic framework.
-
Verdict: Automated CHN Flash Combustion, corrected for moisture via KF titration, remains the most robust primary standard for verifying the stoichiometry of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl.
Trace Elemental Impurities: USP <232> / <233> Compliance
Beyond the bulk organic framework, pharmaceutical-grade 1-Ethyl-4-(piperidin-4-yl)piperazine HCl must be screened for toxic heavy metals. These elemental impurities (e.g., Pb, As, Cd, Hg) can be introduced via raw materials, processing equipment, or residual catalysts (like Palladium from upstream cross-coupling reactions)[11, 12].
Table 2: Comparison of Trace Elemental Impurity Detection Methods
| Feature | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | ICP-OES (Optical Emission Spectrometry) | Traditional Colorimetric (Heavy Metals Test) |
| Sensitivity | Parts per trillion (ppt) | Parts per billion (ppb) | Parts per million (ppm) |
| USP <233> Compliance | Fully Compliant (Procedure 2) | Compliant for higher limits (Procedure 1) | Obsolete (No longer USP compliant) |
| Matrix Interference | Low (Isobaric interferences resolved by collision cells) | Moderate (Spectral overlaps common in organic matrices) | High (Subjective visual interpretation) |
| Best For: | Class 1 & 2A elements (As, Cd, Hg, Pb, V, Co, Ni) | Bulk elements or high-limit catalysts | Not recommended |
Causality Insight: For 1-Ethyl-4-(piperidin-4-yl)piperazine HCl, ICP-MS is the mandatory choice. The piperazine/piperidine ring system requires aggressive microwave-assisted acid digestion (HNO₃/HCl) to fully mineralize. ICP-MS provides the necessary sensitivity to detect Class 1 elements (As, Cd, Hg, Pb) well below their Permitted Daily Exposure (PDE) limits, ensuring compliance with USP <232>[12, 13].
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following unified protocol establishes a self-validating system for certifying 1-Ethyl-4-(piperidin-4-yl)piperazine HCl.
Phase 1: Moisture Correction (Karl Fischer Titration)
Causality: Because hydrochloride salts are hygroscopic, failing to account for absorbed water will cause theoretical CHN values to fail the standard ±0.4% absolute acceptance criteria [10].
-
Transfer 50 mg of the sample into a pre-dried Karl Fischer titration vessel under a dry nitrogen atmosphere.
-
Titrate using a volumetric or coulometric KF reagent.
-
Calculate the % H₂O. This value will be subtracted from the total sample mass during CHN calculations.
Phase 2: CHN Flash Combustion
-
Calibration: Run a blank tin capsule, followed by a certified organic standard (e.g., Sulfanilamide, chosen because its C, H, N, and S content closely mimics typical pharmaceutical salts) to establish the calibration curve [10].
-
Sample Prep: Weigh exactly 2.000 mg of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl into a tin capsule using a USP-compliant microbalance (readability of 0.001 mg) [2].
-
Combustion Aid: Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: The piperidine/piperazine rings can resist complete combustion; V₂O₅ acts as an oxidizing catalyst to ensure complete conversion of nitrogen to NOₓ.
-
Analysis: Combust at 1000°C. The measured CHN must be within ±0.40% (absolute) of the theoretical values calculated in Table 1 (adjusted for KF water content) [10].
Phase 3: ICP-MS Trace Metal Analysis (USP <233>)
-
Digestion: Weigh 0.1 g of sample into a Teflon microwave digestion vessel. Add 4 mL concentrated HNO₃ and 1 mL concentrated HCl. Causality: HCl is required to stabilize elements like Mercury (Hg) and Platinum group metals, preventing their volatilization during heating.
-
Microwave Cycle: Heat to 200°C over 15 minutes and hold for 20 minutes to completely mineralize the organic matrix.
-
Spike Recovery (Self-Validation): Prepare a duplicate sample spiked with a known concentration of target elements (e.g., 1.5 µg/g As, 0.5 µg/g Pb) [13].
-
Analysis: Dilute the digestate to 50 mL with ultra-pure water and analyze via ICP-MS. The spike recovery must fall between 70%–150% to validate the absence of matrix suppression.
Workflow Visualization
The following diagram illustrates the logical relationship and required sequence for the complete elemental certification of this compound.
Elemental Analysis & Certification Protocol for Pharmaceutical Salts.
References
-
Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Mettler Toledo. Available at:[Link]
-
University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems". UBC. Available at: [Link]
-
Intertek. "USP 232 and 233 Pharmaceutical Elemental Impurity Testing". Intertek. Available at: [Link]
Safety Operating Guide
1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride proper disposal procedures
Standard Operating Procedure: Disposal and Spill Management of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride
Introduction 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride (CAS: 435341-92-7) is a specialized heterocyclic building block frequently utilized in the synthesis of CGRP antagonists and novel vector-control agents . While highly valuable in drug discovery, its bicyclic polyamine structure presents specific environmental and occupational hazards. This guide provides laboratory professionals with authoritative, step-by-step operational and disposal protocols to ensure regulatory compliance, environmental stewardship, and personnel safety.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's behavior in waste streams.
| Property / Classification | Data / Designation |
| Chemical Name | 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride |
| CAS Number | 435341-92-7 |
| Molecular Formula | C11H24ClN3 |
| Molecular Weight | 233.78 g/mol |
| GHS Hazard Statements | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) |
| EPA Waste Code (US) | D002 (If aqueous pH ≤ 2) / Unlisted Hazardous Solid |
| EWC Code (EU) | 16 05 06* (Laboratory chemicals containing hazardous substances) |
Mechanistic Basis of Hazards
The safe handling and disposal of this compound are dictated by the chemical reactivity of its piperazine and piperidine rings.
-
Acid-Base Dynamics & Solubility: As a hydrochloride salt, the compound is highly water-soluble and mildly acidic in solution. However, if exposed to alkaline waste streams, it deprotonates to form the free base. The free base contains highly nucleophilic secondary and tertiary amines, which are strongly alkaline and can cause severe chemical burns upon dermal contact .
-
Oxidation Risks: The electron-rich nitrogen atoms in the heterocyclic rings are susceptible to rapid, potentially exothermic oxidation. Therefore, this waste stream must be strictly segregated from oxidizing agents (e.g., peroxides, nitrates, permanganates) to prevent thermal events in the waste accumulation area .
-
Environmental Persistence: Synthetic polyamines resist standard microbial degradation in municipal wastewater treatment plants. If discharged into the sink, they exhibit aquatic toxicity. Consequently, high-temperature incineration is the only acceptable method of ultimate disposal, requiring facilities equipped with flue gas scrubbers to neutralize the resulting nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions .
Waste Routing Decision Tree
Decision workflow for the segregation and disposal of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl waste.
Step-by-Step Disposal Workflows
Protocol A: Solid Waste Management (Unused Reagent & Contaminated Consumables) Causality Note: Solid waste must be kept strictly dry. Introduction of moisture can mobilize the hydrochloride salt, increasing the risk of cross-contamination and container corrosion.
-
Segregation: Ensure the waste container is entirely free of any residual oxidizing agents or strong acids.
-
Containment: Transfer the unused powder, contaminated gloves, and empty reagent bottles into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Avoid metal containers, as residual moisture can react with the salt to generate corrosive HCl gas.
-
Labeling: Affix a standardized hazardous waste label. Explicitly mark the contents as: "Hazardous Waste - Toxic/Irritant Solid (1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride)".
-
Accumulation: Store the sealed container in a designated Secondary Accumulation Area (SAA) with secondary containment until EHS pickup .
Protocol B: Aqueous Waste Management (Post-Reaction Solutions) Causality Note: Neutralization alters the solubility profile of the compound. Proceed with caution to prevent unexpected phase separations in the waste carboy.
-
pH Assessment: Using pH indicator strips, test the solution. Aqueous solutions of the hydrochloride salt may exhibit an acidic pH.
-
Elementary Neutralization (Conditional): If your institutional EHS policy requires neutralization prior to carboy collection, slowly add dilute sodium hydroxide (NaOH) while stirring. Warning: As the pH rises above 8, the water-soluble salt will convert into the lipophilic free base, potentially precipitating as an oil or solid. Ensure the waste container can accommodate a biphasic mixture.
-
Collection: Funnel the solution into a designated aqueous organic waste carboy. Do not mix with heavy metal waste or oxidizing acid waste (e.g., nitric acid).
-
Capping: Remove the funnel and tightly cap the container immediately after addition to prevent the escape of volatile amine vapors .
Protocol C: Spill Response Methodology Causality Note: Sweeping dry powders can aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure. Wet-containment is strictly required.
-
Evacuation & PPE: Evacuate non-essential personnel. Don nitrile gloves, tightly fitting safety goggles, a lab coat, and an N95/P100 particulate respirator.
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, which can ignite if trace oxidizers are present .
-
Collection: Lightly mist the spill area with water to suppress dust formation. Use non-sparking tools to scoop the absorbent-chemical mixture into a heavy-duty plastic hazardous waste bag.
-
Decontamination: Wash the affected surface with a dilute detergent solution to remove residual amines. Collect all rinsate and cleaning materials as hazardous waste.
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.[Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine". NJ.gov.[Link]
-
Boston University Environmental Health & Safety. "Chemical Waste Management Guide". BU.edu. [Link]
Navigating the Safe Handling of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride (CAS No. 435341-92-7).[1] As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride was not located. The following guidance is based on the safety profiles of structurally similar piperazine and piperidine derivatives. It is imperative to consult the specific SDS provided by your supplier for this compound and to treat it with, at a minimum, the same precautions outlined herein.
Hazard Assessment: Understanding the Risks of Piperazine Derivatives
Piperazine and its derivatives are known to present a range of health hazards. Based on data from related compounds, 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride should be handled as a substance that is potentially:
-
Harmful if swallowed, inhaled, or in contact with skin. [2]
-
A skin and respiratory sensitizer, potentially leading to allergic reactions upon exposure. [3]
-
Suspected of causing reproductive toxicity and may cause damage to organs through prolonged or repeated exposure. [4]
These potential hazards necessitate a stringent approach to personal protective equipment (PPE) to minimize exposure and ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[6] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness).[6] | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially after direct contact. |
| Body Protection | A lab coat or a chemical-resistant apron.[6][7] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[6] | Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to ensure safety. The following diagram illustrates the key stages of handling 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
Emergency Procedures: Immediate Response to Exposure
In case of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride and any contaminated materials is crucial for laboratory and environmental safety.
-
Chemical Waste: Dispose of the compound as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[8]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste. Launder contaminated reusable clothing separately before reuse.[7][8]
References
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 1-Ethyl Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: Piperazine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
